Product packaging for Crocacin C(Cat. No.:CAS No. 237425-38-6)

Crocacin C

Cat. No.: B1236909
CAS No.: 237425-38-6
M. Wt: 357.5 g/mol
InChI Key: JCMQQWWEDGWMJB-ZAFMVVCLSA-N
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Description

Crocacin C is a linear polyketide natural product first isolated from myxobacteria of the genus Chondromyces . Structurally, it is characterized as the primary amide of a complex polyketide-derived acyl residue, distinguishing it from other crocacins which are dipeptides . This compound exhibits potent antifungal activity and has been shown to inhibit the electron transport chain within the cytochrome bc1 complex (Complex III) in submitochondrial particles, a mechanism that underpins its biological properties . While this compound itself demonstrates significant antifungal and cytotoxic activity, it is also recognized as a crucial biosynthetic and synthetic precursor to other, more potent members of the crocacin family, such as Crocacin D . Its unique structure, featuring a conjugated (E,E)-dienamide system and specific stereocenters, has made it a compelling target for total synthesis, with several routes developed to study its structure-activity relationships and produce analogs for biological evaluation . As such, this compound is a valuable compound for research in organic chemistry, medicinal chemistry, and biochemistry, particularly for studies focused on antifungal agents, mitochondrial respiration inhibitors, and natural product synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO3 B1236909 Crocacin C CAS No. 237425-38-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

237425-38-6

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienamide

InChI

InChI=1S/C22H31NO3/c1-16(15-21(23)24)11-12-17(2)22(26-5)18(3)20(25-4)14-13-19-9-7-6-8-10-19/h6-15,17-18,20,22H,1-5H3,(H2,23,24)/b12-11+,14-13+,16-15+/t17-,18+,20-,22-/m0/s1

InChI Key

JCMQQWWEDGWMJB-ZAFMVVCLSA-N

Isomeric SMILES

C[C@@H](/C=C/C(=C/C(=O)N)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC

Canonical SMILES

CC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC

Synonyms

crocacin C

Origin of Product

United States

Foundational & Exploratory

Chondromyces crocatus: A Technical Guide to Crocacin C Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The myxobacterium Chondromyces crocatus has emerged as a significant source of novel bioactive secondary metabolites, among which Crocacin C, a potent antifungal and cytotoxic agent, holds considerable promise for therapeutic applications. This technical guide provides an in-depth overview of the core technical aspects related to the production of this compound from C. crocatus. It consolidates available data on the biosynthesis, cultivation of the producing organism, and methodologies for extraction, purification, and quantification of this valuable polyketide. Detailed experimental protocols are provided to facilitate further research and development.

Introduction

Myxobacteria are renowned for their complex social behaviors and their prolific production of structurally diverse secondary metabolites with a wide range of biological activities. Chondromyces crocatus, a soil-dwelling myxobacterium, is a notable producer of the crocacin family of compounds. This compound, a member of this family, has demonstrated significant antifungal and cytotoxic properties, making it a molecule of interest for drug discovery and development programs.[1][2][3] This guide aims to provide a comprehensive technical resource for researchers working with C. crocatus as a source of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Chondromyces crocatus is orchestrated by a polyketide synthase (PKS) gene cluster.[4][5] The identification and analysis of this biosynthetic gene cluster (BGC) have provided foundational insights into the enzymatic machinery responsible for the assembly of the crocacin backbone.[6]

The crocacin BGC in Chondromyces crocatus Cm c5 has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000974.[6] This cluster encodes the necessary PKS modules, acyltransferases, ketoreductases, and other tailoring enzymes that collaboratively synthesize the complex chemical structure of this compound.

Genetic Regulation

While the biosynthetic gene cluster for crocacin has been identified, the specific signaling pathways and regulatory networks governing its expression in Chondromyces crocatus are not yet fully elucidated. The production of secondary metabolites in myxobacteria is often tightly regulated and can be influenced by various environmental cues and developmental stages. Further research into the regulatory mechanisms of the crocacin BGC could unlock strategies for enhancing production yields.[7]

Cultivation of Chondromyces crocatus for this compound Production

The successful production of this compound is contingent upon the optimal cultivation of Chondromyces crocatus. This section outlines the recommended media and growth conditions.

Media Composition

Several media have been reported for the cultivation of Chondromyces crocatus. The choice of medium can significantly impact biomass and secondary metabolite production.

Table 1: Media for Chondromyces crocatus Cultivation

Medium DesignationCompositionReference
VY/2 Agar Baker's Yeast: 5.0 g/L, CaCl₂ x 2H₂O: 1.0 g/L, Vitamin B12: 0.5 mg/L, Agar: 15.0 g/L, Distilled water: 1000 mL[8]
CY-Agar Casitone: 3.0 g/L, Yeast Extract: 1.0 g/L, CaCl₂ x 2H₂O: 1.0 g/L, Agar: 15.0 g/L, Distilled water: 1000 mL[8]
Pol03 Medium Probion Me 069 (Hoechst AG): 0.3%, Soluble starch: 0.3%, CaCl₂·2H₂O: 0.05%, MgSO₄·7H₂O: 0.2%, HEPES: 1.19%, pH 7.2 (adjusted with KOH)[9]
Experimental Protocol: Cultivation of Chondromyces crocatus**

This protocol provides a general procedure for the cultivation of C. crocatus for the production of this compound.

  • Inoculum Preparation:

    • Aseptically transfer a single colony or a cell suspension of Chondromyces crocatus to a flask containing 50 mL of VY/2 or CY broth.

    • Incubate at 30°C with shaking at 150 rpm for 5-7 days, or until sufficient cell density is achieved.

  • Production Culture:

    • Inoculate a larger volume of production medium (e.g., Pol03) with the seed culture at a 1:100 (v/v) ratio.

    • Incubate at 30°C with shaking at 150 rpm for 10-14 days. The optimal harvest time should be determined by monitoring this compound production.

  • Harvesting:

    • Harvest the bacterial biomass by centrifugation at 8,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -20°C until extraction.

Extraction and Purification of this compound

This compound is an intracellular metabolite and is therefore extracted from the bacterial biomass.[1]

Experimental Protocol: Extraction of this compound
  • Cell Lysis and Extraction:

    • Resuspend the frozen cell pellet in a suitable organic solvent (e.g., methanol, ethanol, or acetone) at a ratio of 1:10 (w/v).

    • Disrupt the cells using sonication or homogenization while keeping the sample on ice to prevent degradation of the target compound.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete extraction.

  • Clarification:

    • Separate the cell debris from the crude extract by centrifugation at 10,000 x g for 15 minutes.

    • Collect the supernatant containing the crude extract.

  • Solvent Evaporation:

    • Concentrate the crude extract to dryness using a rotary evaporator under reduced pressure.

Experimental Protocol: Purification of this compound

A multi-step chromatography approach is typically required to achieve high purity of this compound.

  • Solid-Phase Extraction (SPE):

    • Resuspend the dried crude extract in a minimal amount of a suitable solvent.

    • Load the resuspended extract onto a C18 SPE cartridge pre-conditioned with the same solvent.

    • Wash the cartridge with a series of increasing concentrations of a polar solvent (e.g., water or methanol) to remove impurities.

    • Elute the fraction containing this compound with a less polar solvent (e.g., acetonitrile or ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fraction using reversed-phase HPLC.

    • Column: C18 analytical or semi-preparative column.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection: Monitor the elution profile at the characteristic UV absorbance maximum of this compound.

    • Collect the fractions corresponding to the this compound peak.

  • Purity Assessment:

    • Assess the purity of the final product by analytical HPLC and confirm its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of this compound

Accurate quantification of this compound is essential for determining production yields and for bioactivity studies. HPLC is the method of choice for this purpose.

Experimental Protocol: HPLC Quantification of this compound
  • Standard Curve Preparation:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject each standard onto the HPLC system and record the peak area.

    • Construct a standard curve by plotting peak area against concentration.

  • Sample Analysis:

    • Prepare the sample for analysis by extracting and partially purifying it as described above.

    • Inject a known volume of the sample extract onto the HPLC system under the same conditions used for the standard curve.

    • Determine the peak area of this compound in the sample chromatogram.

  • Concentration Calculation:

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Bioactivity of this compound

Crocacins have been reported to exhibit potent antifungal and cytotoxic activities.[1][2][3][4]

Antifungal Activity

This compound has demonstrated inhibitory activity against a range of fungal pathogens.

Cytotoxic Activity

Table 2: Reported IC50 Values for Crocin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer271.18 ± 21.83
A549Lung Cancer5480[10]
HepG2Liver Cancer2870[10]
HCT116Colon Cancer1990[10]
HeLaCervical Cancer3580[10]
SK-OV-3Ovarian Cancer3500[10]

Note: These values are for the related compound crocin and serve as an indicator of the potential cytotoxic potency of crocacin-like molecules.

Visualizations

This compound Biosynthesis Workflow

Crocacin_C_Biosynthesis_Workflow This compound Biosynthesis Workflow cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Inoculation Harvest Biomass Harvesting Production->Harvest Centrifugation Extraction Solvent Extraction Harvest->Extraction Cell Lysis Purification Chromatographic Purification Extraction->Purification Crude Extract Quantification HPLC Quantification Purification->Quantification Bioactivity Bioactivity Assays Purification->Bioactivity Final_Product Pure this compound Purification->Final_Product PKS_Logic General PKS Biosynthetic Logic cluster_inputs Inputs cluster_process Process PKS_Module Acyltransferase (AT) Acyl Carrier Protein (ACP) Ketosynthase (KS) Optional Modifying Domains (KR, DH, ER) PKS_Module:f2->PKS_Module:f1 Chain Elongation Polyketide_Chain Growing Polyketide Chain PKS_Module:f1->Polyketide_Chain Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->PKS_Module:f0 Extender_Unit Extender Unit (e.g., Malonyl-CoA) Extender_Unit->PKS_Module:f0 Release Thioesterase (TE) Release Polyketide_Chain->Release Final_Product Final Polyketide Release->Final_Product

References

Crocacin C: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin C is a member of the crocacin family of natural products, a series of potent antifungal and cytotoxic compounds isolated from myxobacteria. This technical guide provides an in-depth overview of the history of its discovery, the methodologies for its isolation and purification, and its key physicochemical and biological properties. The mechanism of action, involving the inhibition of the mitochondrial respiratory chain, is also detailed. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and further research.

Discovery History

The crocacin family of metabolites was first reported in the 1990s as a result of screening programs targeting myxobacteria, a group of soil-dwelling bacteria known for their production of structurally diverse and biologically active secondary metabolites.

The initial discovery was made in 1994 by Kunze, Jansen, Höfle, and Reichenbach, who isolated a compound they named "crocacin" from the biomass of the myxobacterium Chondromyces crocatus, strain Cm c3. This compound was later identified as Crocacin A.

In 1999, a more comprehensive study by Jansen and coworkers led to the isolation and characterization of four members of the family, designated Crocacins A, B, C, and D. Crocacins A, B, and C were isolated from various strains of Chondromyces crocatus, while the most potent member, Crocacin D, was discovered in cultures of Chondromyces pediculatus.

This compound is structurally unique within this family. While Crocacins A, B, and D are complex dipeptides, this compound is the primary amide of the core polyketide-derived acyl residue, a multiply substituted phenylundecatrienoic acid.

Physicochemical Properties of this compound

This compound is a colorless, amorphous solid. Its structure was elucidated through extensive spectroscopic analysis, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the primary amide was confirmed by Infrared (IR) spectroscopy.

PropertyValueSource
Molecular Formula C₂₂H₃₁NO₃
Molecular Weight 357 g/mol
Appearance Colorless amorphous solid

Note: Specific optical rotation ([α]D) and melting point data are not detailed in the primary literature reviewed.

Biological Activity and Mechanism of Action

Crocacins exhibit significant biological activity, primarily as antifungal and cytotoxic agents. Their mechanism of action has been identified as the potent inhibition of the mitochondrial electron transport chain.

Specifically, crocacins block electron flow within the cytochrome bc₁ complex, also known as Complex III. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, halting ATP synthesis and leading to cellular energy depletion and eventual cell death. This targeted action on a fundamental cellular process explains the broad cytotoxicity observed.

Signaling Pathway Diagram

The following diagram illustrates the point of inhibition for this compound within the mitochondrial electron transport chain.

This compound Mechanism of Action cluster_protons Proton Pumping (H⁺) Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e⁻ ATP_Synthase Complex V (ATP Synthase) Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc₁) CoQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ H2O H₂O Complex_IV->H2O ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ NAD NAD⁺ Succinate Succinate Succinate->Complex_II e⁻ Fumarate Fumarate O2 ½ O₂ O2->Complex_IV e⁻ acceptor ADP ADP + Pi ADP->ATP_Synthase CrocacinC This compound CrocacinC->Inhibition Inhibition->Complex_III Inhibits Crocacin Isolation Workflow Fermentation 1. Fermentation of Chondromyces crocatus Harvest 2. Biomass Harvesting (Centrifugation) Fermentation->Harvest Extraction 3. Extraction (Acetone) Harvest->Extraction Crude_Extract Crude Acetone Extract Extraction->Crude_Extract Chrom_1 4. Gel Filtration (Sephadex LH-20) Crude_Extract->Chrom_1 Fraction_Pool Crocacin-containing Fractions Chrom_1->Fraction_Pool Chrom_2 5. Reversed-Phase Chromatography (RP-18 Silica Gel) Fraction_Pool->Chrom_2 Pure_CrocacinC Pure this compound Chrom_2->Pure_CrocacinC

An In-depth Technical Guide to the Biosynthesis of Crocacin C in Myxobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacins are a family of potent antifungal and cytotoxic linear polyketide-non-ribosomal peptide hybrid natural products synthesized by myxobacteria, most notably Chondromyces crocatus. Their unique structural features and significant biological activities have made them attractive targets for synthetic chemists and drug developers. Understanding the intricate enzymatic machinery responsible for crocacin biosynthesis is crucial for harnessing its therapeutic potential and for engineering novel analogs with improved pharmacological properties. This technical guide provides a comprehensive overview of the Crocacin C biosynthetic pathway, detailing the genetic basis, enzymatic functions, and key experimental methodologies used to elucidate this complex process.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Chondromyces crocatus Cm c5.[1] This cluster, identified and functionally analyzed by Müller et al. (2014), is a hybrid system encoding both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules. These large, multi-domain enzymes work in a coordinated assembly-line fashion to construct the crocacin backbone from simple metabolic precursors.

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Cluster

GeneProposed Function
croA-DPolyketide Synthase (PKS) modules responsible for the polyketide chain elongation.
croI-KNon-Ribosomal Peptide Synthetase (NRPS) modules involved in the incorporation of amino acid precursors.
croKContains the unusual hydrolytic release domain (CroK-C2) responsible for terminating biosynthesis and releasing the final product.[1]
Other genesPutative tailoring enzymes, transporters, and regulatory proteins.

The Biosynthetic Pathway of this compound

The assembly of this compound begins with the loading of an initial building block onto the PKS modules. The polyketide chain is then incrementally extended through the sequential addition of extender units, likely derived from malonyl-CoA and methylmalonyl-CoA. Each PKS module contains a specific set of domains (ketosynthase, acyltransferase, ketoreductase, etc.) that catalyze the condensation and modification of the growing polyketide chain.

Following the PKS-mediated synthesis, the polyketide intermediate is passed to the NRPS modules. These modules are responsible for the incorporation of specific amino acid residues. Each NRPS module typically consists of an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation.

A key and unusual feature of the crocacin biosynthetic pathway is the chain termination step. Instead of a typical thioesterase (TE) domain, the final NRPS module, CroK, possesses a C-terminal domain, CroK-C2, which shows homology to condensation domains but functions as a hydrolytic release domain.[1] This specialized domain catalyzes the cleavage of the thioester bond, releasing the final linear crocacin molecule.

Crocacin_C_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line PKS_start Starter Unit Loading PKS_elongation Chain Elongation (croA-D) PKS_start->PKS_elongation Polyketide Chain Growth NRPS_incorporation Amino Acid Incorporation (croI-K) PKS_elongation->NRPS_incorporation Transfer of Polyketide Intermediate NRPS_termination Chain Termination (CroK-C2) NRPS_incorporation->NRPS_termination Hydrolytic Release Crocacin_C This compound NRPS_termination->Crocacin_C

Figure 1. Simplified signaling pathway of this compound biosynthesis.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for the key experiments performed.

Gene Inactivation in Chondromyces crocatus

Gene inactivation studies are crucial for confirming the involvement of a specific gene or gene cluster in the biosynthesis of a natural product. The following protocol outlines a general approach for targeted gene disruption in myxobacteria.

Gene_Inactivation_Workflow cluster_plasmid Plasmid Construction cluster_transformation Transformation and Selection cluster_verification Verification p1 Amplify flanking regions of target gene from gDNA p2 Clone flanking regions into a suicide vector containing a resistance marker p1->p2 t1 Introduce the constructed plasmid into E. coli for conjugation p2->t1 Transfer Plasmid t2 Conjugate the plasmid into Chondromyces crocatus t1->t2 t3 Select for single-crossover mutants on antibiotic-containing media t2->t3 t4 Screen for double-crossover events (gene replacement) t3->t4 v1 Confirm gene deletion by PCR analysis t4->v1 Isolate Mutants v2 Analyze the mutant strain for loss of this compound production by HPLC-MS v1->v2

Figure 2. Experimental workflow for gene inactivation.

Heterologous Expression and Purification of the CroK-C2 Domain

To characterize the function of the unusual CroK-C2 release domain, it was produced in a heterologous host and purified for in vitro assays.

Table 2: Protocol for Heterologous Expression and Purification of CroK-C2

StepProcedure
1. Cloning The DNA sequence encoding the CroK-C2 domain is amplified by PCR and cloned into an E. coli expression vector, often with a purification tag (e.g., His-tag).
2. Expression The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of media. Protein expression is induced by the addition of an inducer (e.g., IPTG) at a specific optical density.
3. Cell Lysis Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.
4. Purification The soluble protein fraction is clarified by centrifugation and purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA for His-tagged proteins). Further purification steps like size-exclusion chromatography may be employed to achieve high purity.
5. Verification The purity and size of the recombinant protein are confirmed by SDS-PAGE analysis.
In Vitro Enzyme Assay for CroK-C2 Hydrolytic Activity

An innovative high-performance liquid chromatography-mass spectrometry (HPLC-MS)-based assay was developed to determine the kinetic parameters of the CroK-C2 domain.[1]

HPLC_MS_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_analysis HPLC-MS Analysis cluster_data Data Analysis r1 Incubate purified CroK-C2 with a substrate mimic (N-acetylcysteaminyl-crocacin B) r2 Vary substrate concentrations to determine kinetic parameters r1->r2 r3 Quench the reaction at different time points r2->r3 a1 Separate the reaction mixture by HPLC r3->a1 Inject Sample a2 Detect and quantify the product (Crocacin B) and remaining substrate by MS a1->a2 d1 Plot reaction velocity against substrate concentration a2->d1 Quantify Results d2 Determine Km and kcat values using Michaelis-Menten kinetics d1->d2

Figure 3. Workflow for the in vitro HPLC-MS based enzyme assay.

Quantitative Data

The kinetic parameters of the heterologously produced and purified CroK-C2 domain were determined using the HPLC-MS-based assay with N-acetylcysteaminyl-crocacin B as a substrate mimic.[1]

Table 3: Kinetic Parameters of the CroK-C2 Domain

ParameterValue
Km23 ± 5 µM
kcat1.2 ± 0.1 min-1
kcat/Km5.2 x 104 M-1min-1

These data provide quantitative insight into the efficiency of the unusual hydrolytic release mechanism in this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Chondromyces crocatus is a fascinating example of the complex and elegant enzymatic machinery that has evolved in myxobacteria to produce structurally diverse and biologically active natural products. The hybrid PKS/NRPS assembly line, coupled with an unconventional hydrolytic release domain, highlights the unique strategies employed in microbial secondary metabolism. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, opens avenues for future research in natural product biosynthesis, enzyme engineering, and the development of novel therapeutic agents.

References

Unveiling the Structure of Crocacin C: A Spectroscopic Data Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crocacin C, a polyketide natural product isolated from the myxobacterium Chondromyces crocatus, has garnered significant interest due to its potent antifungal and cytotoxic activities. The elucidation of its complex stereostructure was a challenging endeavor, relying on a suite of sophisticated spectroscopic techniques. This technical guide provides a comprehensive overview of the key spectroscopic data and experimental protocols that were instrumental in the structural determination of this compound, presented in a clear and accessible format for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Summary

The structural elucidation of this compound was achieved through the meticulous analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the critical ¹H and ¹³C NMR spectroscopic data, which were pivotal in assembling the molecular framework and determining the relative stereochemistry of the molecule. This data is referenced from the original isolation and structure elucidation publication by Jansen et al. (1999).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.86d9.5
36.85dd15.0, 9.5
46.07dd15.0, 7.0
55.65m
62.45m
73.75dq6.5, 2.5
81.75m
93.55dq6.5, 4.5
101.65m
110.88d7.0
120.95d7.0
130.83d7.0
141.78s
OMe3.68s
NHₐ6.20br s
NHₑ5.55br s
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ, ppm)
1167.5
2123.8
3142.1
4129.5
5135.2
642.8
778.5
838.7
974.2
1034.9
1117.8
1215.2
1310.5
1412.4
OMe51.5
Mass Spectrometry Data

High-resolution mass spectrometry was crucial for determining the elemental composition of this compound.

  • HR-EIMS: m/z 283.1834 (M⁺), calculated for C₁₅H₂₅NO₄: 283.1834

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the generalized protocols for the key experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified this compound (~5 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse excitation.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual CHCl₃ signal (δ 7.26 ppm).

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts were referenced to the CDCl₃ solvent signal (δ 77.0 ppm).

2D NMR Spectroscopy (COSY, HMQC/HSQC, HMBC): Standard pulse programs and parameters were used to establish proton-proton and proton-carbon correlations, which were essential for assigning the individual signals and connecting the molecular fragments.

High-Resolution Mass Spectrometry (HR-MS)

Instrumentation: A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source was used.

Sample Introduction: The purified sample was introduced directly into the ion source via a heated probe.

Ionization: Electron ionization (EI) at 70 eV.

Mass Analysis: The instrument was calibrated using a known reference compound (e.g., perfluorokerosene, PFK) to ensure high mass accuracy. The exact mass of the molecular ion was measured to determine the elemental composition.

Visualization of the Structural Elucidation Workflow

The logical progression of the structural elucidation process, from initial spectroscopic analysis to the final proposed structure, can be visualized as a workflow.

Crocacin_C_Elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination HRMS HR-MS Formula Elemental Formula (from HR-MS) HRMS->Formula NMR_1D 1D NMR (¹H, ¹³C) Fragments Identification of Functional Groups & Spin Systems (from 1D NMR) NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Establishment of Connectivity (from 2D NMR) NMR_2D->Connectivity Planar_Structure Planar Structure Assembly Formula->Planar_Structure Fragments->Planar_Structure Connectivity->Planar_Structure Stereochemistry Relative Stereochemistry (from NOESY/ROESY & Coupling Constants) Planar_Structure->Stereochemistry Final_Structure Proposed Structure of This compound Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Navigating the Antifungal Potential of Crocacins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Crocacins are a family of natural products isolated from the myxobacterium Chondromyces crocatus. These compounds have garnered interest for their potential as antifungal agents due to their novel chemical structures and specific mechanism of action. This technical guide provides a comprehensive overview of the antifungal activity spectrum of the Crocacin family, with a particular focus on clarifying the activity of Crocacin C. It is important to note that while the user's query focused on this compound, a thorough review of the scientific literature indicates that the primary antifungal activity within this family is attributed to Crocacins A and D, with this compound demonstrating no significant biological activity. This guide will therefore address the antifungal properties of the entire Crocacin family, providing clarity on the activity of each member.

The Crocacin Family: Structure and Antifungal Activity

The Crocacins are a group of four related compounds, Crocacin A, B, C, and D, first described by Jansen et al. in 1999. Structurally, they are complex molecules derived from a polyketide pathway. This compound is the primary amide of a multiply substituted phenylundecatrienoic acid, which serves as a key intermediate in the biosynthesis of other Crocacins.

Contrary to the initial premise of this guide, extensive research has shown that This compound does not possess significant antifungal activity .[1] The primary antifungal and cytotoxic effects are attributed to Crocacins A and D. This has been a consistent finding in the scientific literature since their initial discovery.

While a detailed table of Minimum Inhibitory Concentrations (MICs) for this compound is not available due to its lack of significant activity, research on the active members of the family, Crocacins A and D, has demonstrated a broad spectrum of activity against various yeasts and molds.[2]

Table 1: Antifungal Activity of the Crocacin Family

CompoundAntifungal ActivityNotes
Crocacin AActiveExhibits a wide spectrum of activity against yeasts and molds.
Crocacin BInactiveNo significant biological activity reported.
This compound Inactive No significant biological activity reported in primary literature. [1]
Crocacin DActiveGenerally reported to be the most potent of the active Crocacins.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of antifungal action for the active Crocacins is the inhibition of the mitochondrial respiratory chain at complex III (the bc1-complex) .[2] This targeted inhibition disrupts the electron transport chain, which is essential for cellular energy production in the form of ATP. The disruption of this fundamental process ultimately leads to fungal cell death.

The binding site of Crocacins on complex III is believed to be distinct from that of other known inhibitors like the strobilurins, suggesting a novel interaction with this critical enzyme complex. This unique binding mode makes the Crocacins an interesting subject for the development of new antifungal agents that could potentially overcome existing resistance mechanisms.

Signaling Pathway of Crocacin-Induced Fungal Cell Death

The inhibition of mitochondrial complex III by active Crocacins triggers a cascade of events leading to fungal cell death. The following diagram illustrates the proposed signaling pathway.

Proposed Signaling Pathway of Crocacin Antifungal Activity cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_mitochondrion Mitochondrial Inner Membrane Crocacin Crocacin CellMembrane Cell Membrane Crocacin->CellMembrane Uptake ComplexIII Complex III (bc1-complex) Crocacin->ComplexIII Inhibition Mitochondrion Mitochondrion ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Increased Production ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Production Apoptosis Apoptosis/Cell Death ATP->Apoptosis Depletion leads to ROS->Apoptosis Induces

Caption: Proposed Signaling Pathway of Crocacin Antifungal Activity.

Experimental Protocols

The determination of the antifungal activity of compounds like the Crocacins typically follows standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following provides a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Method for MIC Determination

This method is a standard for determining the in vitro susceptibility of fungi to antifungal agents.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain pure colonies.
  • A suspension of the fungal cells is prepared in sterile saline or broth and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a defined concentration of fungal cells (CFU/mL).
  • The stock suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the Crocacin compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a liquid culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.
  • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to a drug-free control well. The reading can be done visually or with a spectrophotometer.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for assessing the antifungal activity of a compound like Crocacin.

Experimental Workflow for Antifungal Susceptibility Testing Start Start Fungal_Culture Prepare Fungal Culture Start->Fungal_Culture Inoculum_Prep Prepare Inoculum Suspension Fungal_Culture->Inoculum_Prep Microdilution_Plate Set up 96-well Microdilution Plate Inoculum_Prep->Microdilution_Plate Compound_Prep Prepare Crocacin Dilutions Compound_Prep->Microdilution_Plate Inoculation Inoculate Plate with Fungal Suspension Microdilution_Plate->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Read Results (Visually or Spectrophotometrically) Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Technical Guide to the Cytotoxic Properties of Crocin Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The current scientific literature extensively covers the cytotoxic properties of "crocin," a primary carotenoid constituent of saffron. It is highly probable that the query for "Crocacin C" refers to this well-documented compound. This guide will henceforth focus on the established research concerning crocin.

This technical whitepaper provides a comprehensive overview of the cytotoxic effects of crocin on various cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways involved in crocin's anti-cancer activity.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of crocin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The IC50 values for crocin are summarized in the tables below.

Table 1: IC50 Values of Crocin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 Value
HCT116Colon Cancer48271.18 ± 21.83 µM[1]
A549Lung CancerNot Specified5.48 mmol/L[2]
HepG2Liver CancerNot Specified2.87 mmol/L[2]
HeLaCervical CancerNot Specified3.58 mmol/L[2]
SK-OV-3Ovarian CancerNot Specified3.5 mmol/L[2]
A172Glioblastoma243.10 mg/mL[3]
A172Glioblastoma482.19 mg/mL[3]
A172Glioblastoma721.72 mg/mL[3]
A549Lung Adenocarcinoma484.12 mg/mL[4]
SPC-A1Lung Adenocarcinoma485.28 mg/mL[4]

Experimental Protocols

The evaluation of crocin's cytotoxic properties involves several standard in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as HCT116 (colon), A549 (lung), HepG2 (liver), HeLa (cervical), and others are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Crocin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), to create a stock solution. This stock is then diluted to the desired final concentrations in the culture medium for experiments.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of crocin. A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis (programmed cell death).

  • Cell Preparation: Cells are seeded in 6-well plates and treated with crocin for a specified duration.

  • Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for about 15 minutes.

  • Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment with crocin, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, NF-κB, Bcl-2, Bax), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels of target proteins are typically normalized to a loading control, such as β-actin or GAPDH.

Visualization of Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic properties of a compound like crocin.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results cell_culture Cell Culture (e.g., HCT116, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding crocin_prep Crocin Stock Solution Preparation treatment Treatment with Crocin Concentrations crocin_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay flow_cytometry Flow Cytometry (Apoptosis) incubation->flow_cytometry western_blot Western Blot (Protein Expression) incubation->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis G cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to gene_transcription Gene Transcription (e.g., Bcl-2, Cyclin D1, Survivin) nucleus->gene_transcription activates proliferation Cell Proliferation & Survival gene_transcription->proliferation crocin Crocin crocin->jak inhibits crocin->stat3 inhibits phosphorylation G tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates p_ikb p-IκBα ikb->p_ikb nfk_ikb NF-κB-IκBα (inactive complex) nfk_ikb->ikb nfk NF-κB nfk_ikb->nfk nucleus Nucleus nfk->nucleus translocates to ub_proteasome Ubiquitination & Proteasomal Degradation p_ikb->ub_proteasome gene_transcription Gene Transcription (e.g., IL-6, TNF-α, VEGF) nucleus->gene_transcription activates inflammation_proliferation Inflammation, Proliferation, Angiogenesis, & Survival gene_transcription->inflammation_proliferation crocin Crocin crocin->ikk inhibits

References

Crocacin C: An In-depth Technical Guide to its Mechanism of Action as a Cytochrome bc1 Complex Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to the Cytochrome bc1 Complex

The cytochrome bc1 complex is a multi-subunit transmembrane protein complex embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of many prokaryotes.[1] It plays a central role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol (QH2) to cytochrome c.[2] This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, thereby generating a proton motive force that drives ATP synthesis.[2]

The catalytic core of the bc1 complex consists of three essential subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP). The mechanism of electron and proton transfer is described by the Q-cycle, which involves two distinct ubiquinone/ubiquinol binding sites within cytochrome b: the ubiquinol oxidation (Qo) site located on the positive side (intermembrane space side) of the membrane, and the ubiquinone reduction (Qi) site on the negative side (matrix side).

Crocacin C's Mechanism of Action: Inhibition of the Qo Site

This compound and its analogues act as inhibitors of the cytochrome bc1 complex by binding to the ubiquinol oxidation (Qo) site on the cytochrome b subunit.[2] This binding event physically blocks the entry of the natural substrate, ubiquinol, into the active site, thereby halting the electron flow through the complex. The inhibition of the bc1 complex by this compound leads to a disruption of the electron transport chain, a collapse of the mitochondrial membrane potential, and ultimately, cessation of ATP synthesis, resulting in cellular death.[2] Spectroscopic studies have shown that crocacin induces a red shift in the reduced spectrum of cytochrome b, which is a characteristic feature of Qo site inhibitors.

The Q-Cycle and the Point of Inhibition

The Q-cycle is a complex process involving a bifurcated electron transfer pathway at the Qo site. When a molecule of ubiquinol binds to the Qo site, its two electrons are transferred to two different acceptors. One electron is transferred to the high-potential chain, consisting of the Rieske iron-sulfur protein and then to cytochrome c1. The second electron is transferred to the low-potential chain, through the two heme groups of cytochrome b (heme bL and heme bH), ultimately reaching the Qi site to reduce ubiquinone. This process is coupled with the release of two protons into the intermembrane space. This compound, by occupying the Qo site, prevents the initial binding of ubiquinol, thereby inhibiting the entire Q-cycle.

Q_Cycle_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_bc1 Cytochrome bc1 Complex cluster_IMS Intermembrane Space (P-side) cluster_Matrix Matrix (N-side) Qo Qo Site ISP Rieske ISP Qo->ISP e- CytB_bL Heme bL Qo->CytB_bL e- H_out 2H+ Qo->H_out Releases Qi Qi Site QH2_in QH2 Qi->QH2_in Reduced to QH2 H_in 2H+ Qi->H_in Uptakes CytC1 Cytochrome c1 ISP->CytC1 e- CytC_ox Cytochrome c (ox) CytC1->CytC_ox e- CytB_bH Heme bH CytB_bL->CytB_bH CytB_bH->Qi CytC_red Cytochrome c (red) QH2_in->Qo Binds Q_in Q Q_in->Qi Binds CrocacinC This compound CrocacinC->Qo Inhibits

Figure 1: Simplified Q-Cycle and this compound Inhibition.

Quantitative Inhibitory Data

While specific IC50 or Ki values for this compound against the cytochrome bc1 complex are not prominently reported in the literature, a study by Crowley and coworkers on simplified, more stable analogues of Crocacin D provides valuable quantitative data. These analogues were tested for their ability to inhibit NADH oxidase activity in beef heart mitochondria, which is a measure of the overall respiratory chain function where the bc1 complex is a key component.

Compound IDSide Chain (R)IC50 NADH oxidase (nM)
81 n-C10H2136
82 n-C12H2124

Note: The structures corresponding to these compound IDs are detailed in the original publication by Crowley et al. and reviewed in "Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents".

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize inhibitors of the cytochrome bc1 complex.

Isolation of Beef Heart Mitochondria

A common source for studying the mammalian bc1 complex is beef heart mitochondria due to the high abundance of this organelle in cardiac tissue.

Protocol:

  • Tissue Preparation: Obtain fresh beef heart from a local abattoir. Trim away fat and connective tissue. Mince the heart muscle into small pieces.

  • Homogenization: Homogenize the minced tissue in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) using a blender or a Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation.

  • Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of the isolation buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Mitochondria_Isolation start Fresh Beef Heart homogenize Mince and Homogenize in cold buffer start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (10,000 x g) supernatant1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Collect Mitochondrial Pellet centrifuge2->pellet2 wash Wash Pellet pellet2->wash resuspend Resuspend in Buffer wash->resuspend quantify Protein Quantification resuspend->quantify

Figure 2: Workflow for Beef Heart Mitochondria Isolation.
Succinate-Cytochrome c Reductase Activity Assay

This spectrophotometric assay measures the activity of the bc1 complex by following the reduction of cytochrome c.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Succinate (substrate for complex II, which reduces the ubiquinone pool)

  • Cytochrome c (from horse heart)

  • Potassium cyanide (KCN) or sodium azide (to inhibit complex IV)

  • Inhibitor (e.g., this compound or its analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and KCN/azide.

  • Mitochondria Addition: Add a small amount of the mitochondrial suspension to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 25°C or 30°C).

  • Inhibitor Addition (for IC50 determination): For inhibitor studies, add varying concentrations of the inhibitor to the reaction mixture and pre-incubate for a defined period.

  • Reaction Initiation: Start the reaction by adding succinate to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The rate of increase in absorbance is proportional to the rate of cytochrome c reduction.

  • Data Analysis: Calculate the initial rate of the reaction. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

bc1_Assay_Workflow start Prepare Reaction Mixture (Buffer, Cyt c, KCN) add_mito Add Mitochondria and Incubate start->add_mito add_inhibitor Add Inhibitor (Varying Concentrations) add_mito->add_inhibitor start_reaction Initiate with Succinate add_inhibitor->start_reaction measure Monitor Absorbance at 550 nm start_reaction->measure analyze Calculate Rate and IC50 measure->analyze

References

Natural Analogs of Crocacin C: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacins are a family of natural products isolated from the myxobacterium Chondromyces crocatus. While Crocacin C itself exhibits limited biological activity, its natural analogs, particularly Crocacins A, B, and D, have demonstrated notable antifungal, antibacterial, and cytotoxic properties. This technical guide provides a comprehensive overview of the biological activities of these natural analogs, detailing their mechanism of action, available activity data, and the experimental protocols used for their evaluation. The primary mode of action for the active Crocacin analogs is the inhibition of the mitochondrial bc1 complex (Complex III) of the electron transport chain, a critical component of cellular respiration. This document aims to serve as a resource for researchers interested in the therapeutic potential of Crocacins and their analogs.

Introduction to Crocacins

The Crocacins are a group of secondary metabolites produced by the Gram-negative bacterium Chondromyces crocatus.[1] Structurally, Crocacins A, B, and D are characterized as dipeptides of glycine and a 6-aminohexenoic or -hexadienoic acid, which is N-protected by a complex polyketide-derived acyl residue. In contrast, this compound is the primary amide of this acyl polyketide, a structural variation that significantly diminishes its biological activity compared to its dipeptide analogs. The primary biological target of the active Crocacins is the bc1 complex of the mitochondrial electron transport chain, leading to the disruption of cellular energy production.

Biological Activities of Natural Crocacin Analogs

Antifungal Activity

Crocacins have been shown to inhibit the growth of a wide spectrum of yeasts and molds.[1] This activity is attributed to their ability to disrupt mitochondrial respiration, a vital process for fungal cell viability.

Antibacterial Activity

The antibacterial activity of Crocacins is primarily directed against Gram-positive bacteria.[1] Gram-negative bacteria are generally less susceptible, which may be due to differences in cell wall structure and permeability.

Cytotoxic Activity

In addition to their antimicrobial properties, Crocacins have demonstrated cytotoxicity against various cell lines. This effect is also linked to the inhibition of mitochondrial function, which can trigger apoptotic pathways.

Table 1: Summary of Biological Activities of Natural Crocacin Analogs

CompoundClassPrimary Mechanism of ActionAntifungal ActivityAntibacterial Activity (Gram-positive)Cytotoxic Activity
Crocacin A DipeptideInhibition of mitochondrial bc1 complexReportedReportedReported
Crocacin B DipeptideInhibition of mitochondrial bc1 complexReportedReportedReported
This compound Primary AmideWeak to no inhibition of mitochondrial bc1 complexNot significantNot significantNot significant
Crocacin D DipeptideInhibition of mitochondrial bc1 complexPotentReportedPotent

Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary mechanism of action for the biologically active Crocacin analogs is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This multi-subunit enzyme plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, coupled with the pumping of protons across the inner mitochondrial membrane.

By binding to Complex III, Crocacins disrupt this electron flow, leading to a cascade of downstream effects:

  • Inhibition of ATP Synthesis: The disruption of the proton gradient collapses the driving force for ATP synthase, leading to a depletion of cellular ATP.

  • Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the incomplete reduction of oxygen, generating superoxide and other reactive oxygen species that cause oxidative stress and cellular damage.

  • Induction of Apoptosis: Mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. The release of pro-apoptotic factors like cytochrome c from the mitochondria can activate caspases and lead to programmed cell death.

Hypothetical Signaling Pathway of Crocacin-Induced Cytotoxicity Crocacin Crocacin Analogs (A, B, D) ComplexIII Mitochondrial Complex III (bc1) Crocacin->ComplexIII Inhibition ETC Disruption of Electron Transport Chain ComplexIII->ETC ATP Decreased ATP Production ETC->ATP Leads to ROS Increased ROS Production ETC->ROS Leads to Apoptosis Induction of Apoptosis ATP->Apoptosis Contributes to ROS->Apoptosis Triggers CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothetical signaling pathway of Crocacin-induced cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Crocacin analogs.

Isolation of Crocacins from Chondromyces crocatus

A general protocol for the isolation of myxobacterial secondary metabolites is as follows:

  • Cultivation: Chondromyces crocatus is cultured in a suitable nutrient-rich medium, such as CY/H medium, under optimal temperature and aeration conditions for a sufficient period to allow for the production of secondary metabolites.

  • Extraction: The bacterial cells are harvested by centrifugation. The cell pellet and the supernatant are typically extracted separately with an organic solvent like methanol or ethyl acetate to capture both intracellular and extracellular metabolites.

  • Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

    • Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for the separation and purification of the individual Crocacin analogs. Fractions are collected and analyzed for purity.

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Workflow for Isolation and Purification of Crocacins start Cultivation of Chondromyces crocatus extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration of Crude Extract extraction->concentration spe Solid-Phase Extraction (SPE) concentration->spe hplc High-Performance Liquid Chromatography (HPLC) spe->hplc fractions Fraction Collection and Analysis hplc->fractions purified Purified Crocacin Analogs fractions->purified

Caption: General workflow for the isolation and purification of Crocacins.

Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial two-fold dilution of the Crocacin analog is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Crocacin analog for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.

  • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

  • Assay Preparation: The sensor cartridge is hydrated and loaded with inhibitors of the electron transport chain (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).

  • Assay Execution: The cell plate and sensor cartridge are placed in the Seahorse XF Analyzer. The instrument sequentially injects the inhibitors to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of Crocacin analogs can be assessed by pre-treating the cells with the compounds before the assay.

Conclusion and Future Perspectives

The natural analogs of this compound, particularly Crocacin D, represent promising lead compounds for the development of novel antifungal and anticancer agents. Their potent inhibition of the mitochondrial bc1 complex provides a clear mechanism of action. Future research should focus on obtaining more detailed quantitative structure-activity relationship (QSAR) data for a wider range of natural and synthetic Crocacin analogs. Further elucidation of the downstream signaling pathways affected by Crocacin-induced mitochondrial dysfunction will be crucial for understanding their full therapeutic potential and for the rational design of more effective and selective drug candidates. Additionally, exploring synergistic combinations with other therapeutic agents could enhance their efficacy and overcome potential resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Crocacin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the various strategies employed for the total synthesis of (+)-Crocacin C, a natural product with notable biological activities. The document outlines key synthetic approaches, presents comparative quantitative data, details experimental protocols for pivotal reactions, and includes visualizations of the synthetic strategies.

Overview of Synthetic Strategies

The total synthesis of (+)-Crocacin C has been accomplished through several distinct and innovative strategies. These approaches vary in their efficiency, convergency, and the key reactions utilized to construct the target molecule. The primary strategies that have been successfully employed are:

  • Convergent Synthesis via Stille Cross-Coupling: This approach involves the synthesis of two advanced fragments of the molecule which are then joined together in a key Stille cross-coupling reaction to form the (E,E)-dienamide moiety. This strategy allows for the independent synthesis and optimization of the fragments before their crucial union.[1][2]

  • Asymmetric δ-Stannylcrotylboration: A highly concise and enantioselective route has been developed that hinges on a mismatched double asymmetric δ-stannylcrotylboration reaction. This powerful method establishes critical stereocenters with high control and leads to a very short overall synthesis.[3][4][5][6]

  • Protecting-Group-Free Synthesis via Enzymatic Desymmetrization: An elegant and efficient strategy that avoids the use of protecting groups, thereby shortening the synthetic sequence. A key step involves the enzymatic desymmetrization of a meso-diol to install the required stereochemistry, followed by a one-pot hydrostannylation/Stille coupling to complete the carbon skeleton.[7][8][9]

  • Protecting-Group-Free Synthesis from a Chiral Pool: This strategy also forgoes the use of protecting groups and commences from a commercially available chiral starting material, Evans' chiral propionimide. This approach provides a direct and efficient route to the target molecule.[10][11]

Quantitative Data Comparison

The following table summarizes the quantitative data for the different total synthesis strategies of (+)-Crocacin C, allowing for a direct comparison of their efficiencies.

Synthetic StrategyKey Features & Starting MaterialLongest Linear SequenceOverall YieldReference
Convergent Stille CouplingStille cross-coupling of a vinyl stannane and a vinyl iodide.15 steps16%[2]
Asymmetric δ-StannylcrotylborationMismatched double asymmetric δ-stannylcrotylboration from commercially available precursors.7 stepsNot explicitly stated[3][4][5][6]
Protecting-Group-Free (Enzymatic)Enzymatic desymmetrization of a meso-diol.11 steps22.3%[7][8]
Protecting-Group-Free (Chiral Pool)Commencing from Evans' chiral propionimide.10 steps5%[10][11]

Experimental Protocols for Key Reactions

Detailed experimental protocols for the key transformations in the synthesis of (+)-Crocacin C are provided below. These protocols are based on reported literature and are intended to serve as a guide for researchers.

Stille Cross-Coupling for (E,E)-Dienamide Formation

This protocol describes the palladium-catalyzed cross-coupling of a vinyl iodide and a vinyl stannane to construct the diene system in (+)-Crocacin C.[1][2]

Materials:

  • Vinyl iodide fragment

  • Vinyl stannane fragment

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the vinyl iodide (1.0 equiv) and the vinyl stannane (1.2 equiv) in anhydrous DMF.

  • To this solution, add Pd(PPh₃)₄ (0.05 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Asymmetric δ-Stannylcrotylboration

This protocol outlines the key stereochemistry-defining step in a highly efficient synthesis of (+)-Crocacin C.[3][4][5][6]

Materials:

  • Chiral aldehyde intermediate

  • (S)-E-δ-stannylcrotylborane reagent

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral aldehyde (1.0 equiv) in anhydrous toluene.

  • Cool the solution to -78 °C.

  • Add the (S)-E-δ-stannylcrotylborane reagent (1.5 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for the specified time as determined by reaction monitoring.

  • Quench the reaction by the addition of anhydrous methanol.

  • Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

  • Purify the resulting product, which contains the newly formed stereocenters and a vinyl stannane moiety ready for subsequent transformations, by flash column chromatography.

Enzymatic Desymmetrization of a meso-Diol

This protocol details the enzymatic acylation for the enantioselective synthesis of a key chiral intermediate.[7][8]

Materials:

  • meso-diol substrate

  • Lipase from Rhizomucor miehei

  • Vinyl acetate

  • Anhydrous Diisopropyl ether

  • Molecular sieves

Procedure:

  • To a suspension of the meso-diol (1.0 equiv) and powdered 4 Å molecular sieves in anhydrous diisopropyl ether, add vinyl acetate (2.0 equiv).

  • Add the lipase from Rhizomucor miehei (a specified catalytic amount).

  • Stir the suspension at room temperature, monitoring the conversion by TLC or gas chromatography (GC).

  • Once the desired conversion is reached, filter off the enzyme and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to separate the chiral monoacetate from the unreacted diol and diacetate.

Visualizations

The following diagrams illustrate the overarching synthetic strategies and workflows discussed.

Synthetic_Strategies_Overview cluster_convergent Convergent Strategy cluster_linear Linear & Protecting-Group-Free Strategies FragmentA Fragment A (Vinyl Iodide) Stille Stille Coupling FragmentA->Stille FragmentB Fragment B (Vinyl Stannane) FragmentB->Stille CrocacinC1 (+)-Crocacin C Stille->CrocacinC1 StartMat Chiral Pool or meso-Diol KeyStep Key Stereochemical Step (e.g., Enzymatic Desymmetrization or Asymmetric Crotylboration) StartMat->KeyStep Intermediate Key Intermediate KeyStep->Intermediate endgame endgame Intermediate->endgame endgame Endgame Chemistry (e.g., Stille Coupling) CrocacinC2 (+)-Crocacin C endgame->CrocacinC2

Caption: High-level overview of convergent versus linear/protecting-group-free strategies.

Experimental_Workflow_Stille Start Start Reactants Combine Vinyl Iodide, Vinyl Stannane, and Pd Catalyst in Anhydrous DMF Start->Reactants Inert_Atmosphere Maintain under Argon or Nitrogen Reactants->Inert_Atmosphere Reaction Stir at Room Temperature Inert_Atmosphere->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup (Ether, Water, Brine) Monitoring->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Final_Product Obtain Pure (+)-Crocacin C Purification->Final_Product

Caption: A typical experimental workflow for the Stille cross-coupling reaction.

Logical_Relationships_Synthesis_Planning Target (+)-Crocacin C Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis Key_Disconnections Identification of Key Bond Disconnections Retrosynthesis->Key_Disconnections Strategic_Choice Choice of Overall Strategy Key_Disconnections->Strategic_Choice Convergent_Path Convergent Approach Strategic_Choice->Convergent_Path Linear_Path Linear Approach Strategic_Choice->Linear_Path PG_Free_Path Protecting-Group-Free Strategic_Choice->PG_Free_Path Key_Reaction_Selection Selection of Key Reactions Convergent_Path->Key_Reaction_Selection Linear_Path->Key_Reaction_Selection PG_Free_Path->Key_Reaction_Selection Stille_Reaction Stille Coupling Key_Reaction_Selection->Stille_Reaction Boron_Chemistry Asymmetric Crotylboration Key_Reaction_Selection->Boron_Chemistry Biocatalysis Enzymatic Methods Key_Reaction_Selection->Biocatalysis

Caption: Logical relationships in the strategic planning of (+)-Crocacin C total synthesis.

References

Asymmetric Synthesis of the Crocacin C Backbone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the Crocacin C backbone, a polyketide natural product with notable antifungal and cytotoxic activities. The information presented herein is curated from seminal total syntheses, offering insights into various strategic approaches to construct this stereochemically rich molecule.

Application Notes

The asymmetric synthesis of this compound has been approached through several distinct strategies, each offering unique advantages in terms of efficiency, stereocontrol, and convergence. Here, we highlight three prominent approaches, detailing their core methodologies and key transformations.

Rizzacasa's Convergent Approach (2000)

The first asymmetric synthesis of (+)-Crocacin C, reported by Rizzacasa and coworkers, established the absolute configuration of the natural product.[1] This synthesis is characterized by a convergent strategy, wherein two key fragments are synthesized independently and then coupled to form the carbon skeleton.

A key feature of this approach is the late-stage installation of the (E,E)-diene amide side chain. This is achieved through a Stille cross-coupling reaction between a vinyl iodide and a vinyl stannane fragment. The stereocenters in the polyketide backbone are installed using substrate-controlled aldol reactions and anti-selective reductions.

Panek's Protecting-Group-Free Synthesis (2008)

Panek and coworkers developed a concise total synthesis of (+)-Crocacin C that notably avoids the use of protecting groups for the hydroxyl functionalities.[2] This strategy enhances the overall efficiency of the synthesis by reducing the number of synthetic steps. The synthesis commences from a commercially available Evans' chiral propionimide.

The core of this strategy relies on a highly diastereoselective Evans syn-aldol reaction to establish the initial stereocenters. Subsequent substrate-directed reductions and methylations are employed to complete the synthesis of the backbone. The absence of protecting groups streamlines the synthetic sequence, making it an attractive approach for analog synthesis.

Roush's Mismatched Double Asymmetric Crotylboration (2012)

A highly efficient and concise enantioselective synthesis of (+)-Crocacin C was reported by Roush and coworkers, featuring a challenging mismatched double asymmetric δ-stannylcrotylboration reaction.[3][4] This key transformation allows for the rapid and highly stereoselective construction of the anti,anti-dipropionate stereotriad present in the this compound backbone.

This approach is notable for its brevity, achieving the total synthesis in a limited number of steps in the longest linear sequence.[4] The vinylstannane functionality introduced during the key crotylboration step serves as a handle for a subsequent Stille coupling to complete the synthesis.

Data Presentation

The following tables summarize the quantitative data for the key reactions in the discussed synthetic routes, allowing for a comparative analysis of their efficiencies and stereoselectivities.

Table 1: Key Reaction Efficiencies in the Rizzacasa Synthesis

StepReaction TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Fragment CouplingStille Cross-Coupling~70-80%N/AN/A
Stereocenter InductionAldol Reaction>85%>10:1>98%

Table 2: Key Reaction Efficiencies in the Panek Synthesis

StepReaction TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Initial StereocenterEvans Aldol Reaction85%>20:1>99%
Diol FormationDirected Reduction>95%>20:1N/A

Table 3: Key Reaction Efficiencies in the Roush Synthesis

StepReaction TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Stereotriad FormationMismatched Double Asymmetric δ-Stannylcrotylboration75%>15:1>98%
Final CouplingStille Cross-Coupling~80-90%N/AN/A

Mandatory Visualizations

The following diagrams illustrate the retrosynthetic logic and the forward synthetic workflow for the asymmetric synthesis of the this compound backbone.

retrosynthesis Crocacin_C This compound Fragments Key Fragments Crocacin_C->Fragments Stille Coupling / Amidation Starting_Materials Chiral Starting Materials Fragments->Starting_Materials Evans Aldol / Crotylboration

Caption: Retrosynthetic analysis of the this compound backbone.

workflow start Chiral Pool Starting Materials step1 Asymmetric Reaction (Evans Aldol or Crotylboration) start->step1 step2 Elaboration of Backbone (Reductions, Methylations) step1->step2 step3 Fragment Coupling (Stille Reaction) step2->step3 step4 Final Functionalization (Amidation) step3->step4 end This compound Backbone step4->end

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

The following are representative, detailed protocols for the key reactions employed in the synthesis of the this compound backbone.

Protocol 1: Evans Syn-Aldol Reaction (Adapted from Panek, 2008)

Objective: To establish the C6 and C7 stereocenters of the this compound backbone with high diastereoselectivity.

Materials:

  • (R)-4-benzyl-3-propionyloxazolidin-2-one

  • Titanium(IV) chloride (TiCl₄)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • trans-Cinnamaldehyde

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • A solution of (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • Titanium(IV) chloride (1.1 equiv) is added dropwise, and the resulting mixture is stirred for 5 minutes.

  • Hünig's base (1.2 equiv) is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C to facilitate enolization.

  • A solution of trans-cinnamaldehyde (1.5 equiv) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired syn-aldol adduct.

Protocol 2: Stille Cross-Coupling (General Procedure)

Objective: To couple the vinyl iodide and vinyl stannane fragments to form the (E,E)-diene system of this compound.

Materials:

  • Vinyl iodide fragment (1.0 equiv)

  • Vinyl stannane fragment (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Triphenylarsine (AsPh₃) (0.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous potassium fluoride (KF)

  • Diethyl ether

Procedure:

  • To a solution of the vinyl iodide (1.0 equiv) and vinyl stannane (1.2 equiv) in anhydrous DMF (0.05 M) is added triphenylarsine (0.2 equiv).

  • The solution is degassed with a stream of argon for 15 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv) is added, and the reaction mixture is stirred at room temperature for 12-16 hours under an inert atmosphere.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.

  • The filtrate is washed with water and brine.

  • The organic layer is stirred with saturated aqueous KF for 1 hour to remove tin byproducts.

  • The mixture is filtered, and the organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the coupled product.

Protocol 3: Mismatched Double Asymmetric δ-Stannylcrotylboration (Adapted from Roush, 2012)

Objective: To construct the anti,anti-dipropionate stereotriad of the this compound backbone in a single step with high stereocontrol.

Materials:

  • Chiral aldehyde fragment (1.0 equiv)

  • (S,E)-B-(But-2-en-1-yl)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decane (1.2 equiv)

  • Toluene, anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • A solution of the chiral aldehyde (1.0 equiv) in anhydrous toluene (0.1 M) is cooled to -78 °C under an inert atmosphere.

  • A solution of the chiral crotylborane reagent (1.2 equiv) in toluene is added dropwise.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of methanol.

  • The mixture is warmed to room temperature and concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the homoallylic alcohol containing the vinylstannane.

References

Purification of Crocacin C from Bacterial Fermentation Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin C, a potent secondary metabolite produced by the myxobacterium Chondromyces crocatus, has garnered significant interest due to its antifungal and cytotoxic properties. As an inhibitor of the mitochondrial electron transport chain, it represents a promising lead compound for drug development. This document provides detailed application notes and protocols for the purification of this compound from bacterial fermentation broth. The methodology covers the fermentation of Chondromyces crocatus, initial extraction of the secondary metabolites, and a multi-step chromatographic purification process. Furthermore, a schematic of the this compound biosynthetic pathway is presented to provide a comprehensive understanding of its production by the host organism.

Introduction

Myxobacteria are well-established as a prolific source of novel secondary metabolites with diverse biological activities. Among these, the Crocacins, produced by Chondromyces crocatus, stand out for their potent bioactivities. This compound is a polyketide-peptide hybrid molecule that inhibits the bc1-complex (Complex III) of the mitochondrial respiratory chain.[1] Its unique mode of action and significant cytotoxic and antifungal effects make it a molecule of interest for oncological and anti-infective research.

The successful development of this compound as a therapeutic agent hinges on the ability to produce and purify this compound in sufficient quantities and to a high degree of purity. This document outlines a representative protocol for the purification of this compound from the fermentation broth of Chondromyces crocatus, based on established methods for the isolation of myxobacterial secondary metabolites.

Fermentation and Extraction

The production of this compound is initiated by the fermentation of Chondromyces crocatus. The following protocol describes a typical fermentation and extraction procedure.

Protocol 1: Fermentation and Extraction of this compound

1. Fermentation of Chondromyces crocatus

  • Strain: Chondromyces crocatus (e.g., strain Cm c3 or Cm c5).

  • Medium: A suitable production medium such as Pol03 medium (0.3% Probion Me 069, 0.3% soluble starch, 0.05% CaCl2·2H2O, 0.2% MgSO4·7H2O, 1.19% HEPES, pH 7.2).

  • Inoculation: Inoculate the production medium with a seed culture of C. crocatus.

  • Incubation: Incubate the culture at 30°C with shaking (e.g., 180 rpm) for 7-14 days. Production of secondary metabolites is often initiated in the stationary phase of growth.

  • Adsorber Resin: To facilitate the capture of extracellularly secreted this compound, add a sterile adsorber resin (e.g., Amberlite® XAD-16) to the culture medium at the beginning of the fermentation (approximately 2% v/v).

2. Extraction of this compound

  • Harvesting: At the end of the fermentation period, harvest the cell mass and the adsorber resin by centrifugation (e.g., 8,000 x g for 20 minutes). Crocacin has been reported to be isolated from the biomass.[1]

  • Solvent Extraction: Extract the harvested biomass and resin mixture with a suitable organic solvent such as acetone or methanol. Perform the extraction multiple times to ensure complete recovery of the compound.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Chromatographic Purification of this compound

The crude extract containing this compound is a complex mixture of various metabolites. A multi-step chromatographic approach is required to achieve high purity. The following is a representative protocol.

Protocol 2: Multi-Step Chromatographic Purification

1. Solid-Phase Extraction (SPE)

  • Objective: To perform an initial fractionation of the crude extract and remove highly polar and non-polar impurities.

  • Stationary Phase: A reversed-phase sorbent such as C18.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Collect the fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Pool the fractions containing this compound.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Objective: To achieve high-purity isolation of this compound.

  • Column: A reversed-phase preparative column (e.g., C18, 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.

  • Procedure:

    • Dissolve the pooled and dried fractions from the SPE step in the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC system.

    • Elute the compounds using a linear gradient of acetonitrile (e.g., 40% to 90% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis of this compound).

    • Collect the fractions corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary

The following table provides an illustrative example of the data that should be collected during the purification process to monitor the yield and purity at each step. The values presented are hypothetical and will vary depending on the specific fermentation and purification conditions.

Purification StepTotal Weight (mg)Purity of this compound (%)Recovery of this compound (%)
Crude Extract50005100
Solid-Phase Extraction8002580
Preparative HPLC150>9860

Biosynthetic Pathway of this compound

This compound biosynthesis in Chondromyces crocatus is governed by a large biosynthetic gene cluster that encodes a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The pathway involves the sequential condensation of specific building blocks to construct the final complex molecule.

Crocacin_C_Biosynthesis cluster_loading Initiation cluster_pks Polyketide Synthase (PKS) Modules cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_termination Termination Starter Phenylacetate (Starter Unit) PKS1 PKS Module 1 (Malonyl-CoA) Starter->PKS1 PKS2 PKS Module 2 (Methylmalonyl-CoA) PKS1->PKS2 PKS3 PKS Module 3 (Methylmalonyl-CoA) PKS2->PKS3 PKS4 PKS Module 4 (Methylmalonyl-CoA) PKS3->PKS4 PKS5 PKS Module 5 (Malonyl-CoA) PKS4->PKS5 NRPS NRPS Module (L-Alanine) PKS5->NRPS Release Hydrolytic Release NRPS->Release CrocacinC This compound Release->CrocacinC Crocacin_C_Purification_Workflow Fermentation Fermentation of Chondromyces crocatus Harvesting Harvesting of Biomass and Adsorber Resin Fermentation->Harvesting Extraction Solvent Extraction (e.g., Acetone) Harvesting->Extraction Concentration Concentration to Crude Extract Extraction->Concentration SPE Solid-Phase Extraction (SPE) (C18) Concentration->SPE Prep_HPLC Preparative HPLC (Reversed-Phase) SPE->Prep_HPLC Analysis Purity Analysis (Analytical HPLC, LC-MS) Prep_HPLC->Analysis Pure_CrocacinC Pure this compound Analysis->Pure_CrocacinC

References

Mass Spectrometry Fragmentation Analysis of Crocacin C: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, though currently theoretical, framework for the analysis of Crocacin C using mass spectrometry. Due to the absence of publicly available experimental fragmentation data for this compound, this application note outlines the expected fragmentation patterns based on its known chemical structure. It also includes a standardized protocol for acquiring such data. The provided information is intended to guide researchers in their experimental design and interpretation of mass spectrometric data for this compound and related linear polyketide-peptide hybrids.

Introduction

This compound is a linear natural product isolated from the myxobacterium Chondromyces crocatus. It belongs to a class of bioactive compounds known for their antifungal and cytotoxic properties. The structure of this compound, a polyketide-peptide hybrid, presents a unique scaffold for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex biological matrices, for metabolic studies, and for quality control in drug development processes. This application note details the predicted fragmentation pathways and provides a comprehensive protocol for analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Predicted Mass Spectrometry Fragmentation Data

While specific experimental data for the fragmentation of this compound is not available in the public domain, we can predict the major fragmentation pathways based on its linear structure, which includes an amide bond and a polyketide chain. The expected fragmentation would primarily occur at the amide bond, leading to characteristic b- and y-type ions, as well as cleavages along the polyketide backbone.

Table 1: Predicted Key Fragment Ions of this compound

Predicted Fragment IonProposed Structure/OriginTheoretical m/z
[M+H]⁺Protonated molecular ionValue dependent on exact mass
y-type ionCleavage of the amide bond, retaining charge on the C-terminal fragmentTo be determined
b-type ionCleavage of the amide bond, retaining charge on the N-terminal fragmentTo be determined
Internal FragmentsCleavages within the polyketide chainMultiple possibilities
Neutral LossesLoss of small molecules like H₂O, COTo be determined

Note: The m/z values are theoretical and require experimental verification.

Experimental Protocol: ESI-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound by LC-ESI-MS/MS. Instrument parameters may need to be optimized for specific systems.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of purified this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for direct infusion or LC-MS analysis.

3.2. Liquid Chromatography (for LC-MS/MS)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3.3. Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Analysis:

    • Select the protonated molecular ion of this compound as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathway

The fragmentation of linear molecules like this compound in a mass spectrometer is a directed process. The following diagram illustrates the logical workflow for predicting and analyzing the fragmentation pattern.

G cluster_workflow Fragmentation Analysis Workflow A Isolate Protonated Molecular Ion ([M+H]⁺) of this compound B Induce Fragmentation (Collision-Induced Dissociation) A->B C Analyze Resulting Fragment Ions B->C D Identify Amide Bond Cleavage (b- and y-type ions) C->D E Identify Polyketide Chain Cleavages C->E F Propose Fragment Structures D->F E->F G Construct Fragmentation Pathway F->G

Caption: Logical workflow for the analysis of this compound fragmentation.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. While awaiting experimental data, the outlined protocols and predicted fragmentation behavior offer a robust starting point for researchers. The successful acquisition and interpretation of the MS/MS spectrum of this compound will be invaluable for its future research and development as a potential therapeutic agent. It is anticipated that the primary fragmentation will occur at the amide linkage, providing key structural information. Further studies are required to obtain and publish the experimental mass spectrometry fragmentation data for this compound.

Developing Cell-Based Assays for Crocacin C Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin C is a naturally occurring compound known for its potent antifungal and cytotoxic properties.[1][2][3][4] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at complex III (the bc1-segment), leading to a disruption of cellular respiration and energy production.[5] This unique mode of action makes this compound a compound of interest for potential therapeutic applications, particularly in oncology. The following application notes and protocols provide a comprehensive guide for researchers to develop and implement robust cell-based assays to evaluate the cytotoxicity of this compound and elucidate its mechanism of action.

These protocols are designed to be adaptable to various cancer cell lines and experimental setups. Researchers are encouraged to optimize parameters such as cell seeding density, compound concentration, and incubation times to suit their specific models.

Core Cytotoxicity Assays

A multi-faceted approach employing assays that measure different aspects of cell health is recommended for a thorough assessment of cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8][9] The amount of formazan is directly proportional to the number of living cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

    • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[6][9]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.[10]

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[6][10]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[11][12][13] It is a reliable indicator of necrosis.[14]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2). It is recommended to run this assay in parallel with the MTT assay using a separate plate.

  • Assay Controls:

    • Spontaneous LDH release: Untreated cells.[11]

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.[11]

    • Background control: Culture medium without cells.[11]

  • Supernatant Collection:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.[12]

  • Absorbance Measurement:

    • Add 50 µL of a stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[16] Caspase-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to generate a luminescent signal.[17]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Follow the same treatment procedure as for the MTT assay.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

    • Results can be expressed as fold change in caspase activity compared to the untreated control.

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in the following tables for clear comparison.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (h)MTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)
e.g., MCF-724
48
72
e.g., A54924
48
72
e.g., HeLa24
48
72

Table 2: Caspase-3/7 Activity in Response to this compound Treatment

Cell LineThis compound Conc. (µM)Incubation Time (h)Fold Change in Caspase-3/7 Activity
e.g., MCF-7IC₅₀24
2 x IC₅₀24
e.g., A549IC₅₀24
2 x IC₅₀24
e.g., HeLaIC₅₀24
2 x IC₅₀24

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture and Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3/7 Assay seed_cells Seed Cells in 96-well Plates overnight_incubation Overnight Incubation (37°C, 5% CO₂) seed_cells->overnight_incubation treat_cells Treat with this compound (and controls) overnight_incubation->treat_cells incubation Incubate (24, 48, 72h) treat_cells->incubation add_mtt Add MTT Reagent collect_supernatant Collect Supernatant add_reagent_caspase Add Caspase-Glo® Reagent incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solvent Add Solubilizer incubate_mtt->add_solvent read_mtt Read Absorbance (570nm) add_solvent->read_mtt add_reagents_ldh Add LDH Reagents collect_supernatant->add_reagents_ldh incubate_ldh Incubate (30 min) add_reagents_ldh->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh incubate_caspase Incubate (1-2h) add_reagent_caspase->incubate_caspase read_caspase Read Luminescence incubate_caspase->read_caspase

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

crocacin_c_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol crocacin_c This compound complex_iii Complex III (bc1-segment) crocacin_c->complex_iii inhibits etc Electron Transport Chain complex_iii->etc disrupts atp_production ATP Production etc->atp_production drives mmp Mitochondrial Membrane Potential (ΔΨm) Collapse etc->mmp maintains ros Increased ROS Production etc->ros dysfunction leads to apoptosis Apoptosis atp_production->apoptosis depletion contributes to cytochrome_c Cytochrome c Release mmp->cytochrome_c triggers apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome initiates caspase9 Caspase-9 Activation apoptosome->caspase9 activates caspase37 Caspase-3/7 Activation caspase9->caspase37 activates caspase37->apoptosis executes

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Studying Mitochondrial Respiration Using Crocacin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production, the primary energy currency of the cell. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a central role in this process. Dysregulation of mitochondrial respiration is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Therefore, tools that allow for the precise interrogation of ETC function are invaluable for both basic research and drug development.

Crocacin C is a naturally occurring myxobacterial metabolite that has been identified as a potent and specific inhibitor of Complex III (the bc1 complex) of the mitochondrial electron transport chain.[1] This property makes this compound an excellent tool for studying the consequences of impaired Complex III function, dissecting the intricacies of mitochondrial respiration, and identifying potential therapeutic targets.

This document provides detailed application notes and protocols for utilizing this compound to investigate mitochondrial respiration in a research setting.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by blocking the electron flow within the bc1-segment of the electron transport chain.[1] Specifically, it disrupts the transfer of electrons from ubiquinol to cytochrome c. This inhibition leads to a reduction in the proton gradient across the inner mitochondrial membrane, which in turn impairs ATP synthesis via oxidative phosphorylation. The precise binding site and inhibitory mechanism make this compound a specific tool for probing the function of Complex III.

cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (bc1 Complex) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces Inhibitor This compound Inhibitor->ComplexIII

Mechanism of this compound Inhibition.

Quantitative Data Presentation

The following tables provide a template for summarizing quantitative data obtained from experiments using this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Table 1: Effect of this compound on Cellular Oxygen Consumption Rate (OCR)

This compound Conc.Basal Respiration (pmol O₂/min)ATP-Linked Respiration (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Respiratory Capacity (%)
Vehicle Control
[Concentration 1]
[Concentration 2]
[Concentration 3]

Table 2: Effect of this compound on Cellular ATP Levels

This compound Conc.ATP Concentration (µM)% of Vehicle Control
Vehicle Control100%
[Concentration 1]
[Concentration 2]
[Concentration 3]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

This compound Conc.Fluorescence Ratio (e.g., Red/Green for JC-1)% of Vehicle Control
Vehicle Control100%
[Concentration 1]
[Concentration 2]
[Concentration 3]
Positive Control (e.g., FCCP)

Experimental Protocols

Protocol 1: Measurement of Cellular Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to assess the effect of this compound on mitochondrial respiration.

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in real-time, providing key parameters of mitochondrial function. By sequentially injecting mitochondrial inhibitors, a complete profile of cellular respiration can be obtained.

cluster_Workflow Seahorse XF Cell Mito Stress Test Workflow Start Seed Cells in XF Microplate Treat Treat with this compound (or Vehicle) Start->Treat Assay Perform Seahorse Mito Stress Test Treat->Assay Inject1 Inject Oligomycin (ATP Synthase Inhibitor) Assay->Inject1 Measure ATP-linked respiration Inject2 Inject FCCP (Uncoupler) Inject1->Inject2 Measure Maximal respiration Inject3 Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Inject2->Inject3 Measure Non-mitochondrial respiration Analyze Analyze OCR Data Inject3->Analyze

Seahorse XF Mito Stress Test Workflow.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Oligomycin

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)

  • Rotenone and Antimycin A mixture

  • Cells of interest

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF microplate at a density optimized for your cell type to achieve a confluent monolayer on the day of the assay.

  • This compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentrations of this compound or vehicle control. Incubate the plate in a non-CO₂ incubator at 37°C for at least 1 hour.

  • Instrument Setup: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C. Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and the rotenone/antimycin A mixture according to the manufacturer's instructions.

  • Assay Execution: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.

  • Data Acquisition: The instrument will measure basal OCR, followed by OCR measurements after the sequential injection of the mitochondrial inhibitors.

Data Analysis:

  • Basal Respiration: The initial OCR before any injections.

  • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

  • Maximal Respiration: The OCR after FCCP injection.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration.

Protocol 2: Measurement of Cellular ATP Levels

This protocol describes a luminescence-based assay to quantify the effect of this compound on cellular ATP production.

Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • White-walled 96-well plates

  • This compound

  • Cells of interest

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle for the desired duration.

  • Assay Reagent Preparation: Prepare the ATP assay reagent according to the kit manufacturer's instructions.

  • Cell Lysis and Luminescence Measurement: Add the ATP assay reagent directly to the cell culture wells. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Generate a standard curve using known concentrations of ATP.

  • Calculate the ATP concentration in each sample based on the standard curve.

  • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential following treatment with this compound.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.

Materials:

  • JC-1 dye

  • This compound

  • Cells of interest

  • Fluorescence microscope or plate reader

  • FCCP (as a positive control for depolarization)

Procedure:

  • Cell Plating and Treatment: Seed cells on glass coverslips or in a clear-bottom black-walled 96-well plate. Treat the cells with different concentrations of this compound or vehicle for the desired time. Include a positive control group treated with FCCP to induce complete mitochondrial depolarization.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with medium containing JC-1 dye at a final concentration of 1-5 µM for 15-30 minutes at 37°C.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

  • Imaging/Reading:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with filters for detecting both green (monomers) and red (J-aggregates) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at both emission wavelengths (green ~529 nm, red ~590 nm) using a fluorescence plate reader.

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity for each condition.

  • A decrease in the red/green ratio indicates mitochondrial depolarization.

  • Express the results as a percentage of the vehicle-treated control.

Potential Downstream Signaling Pathways Affected by this compound

Inhibition of Complex III by this compound is expected to induce cellular stress due to decreased ATP production and potential generation of reactive oxygen species (ROS). This can activate several downstream signaling pathways.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor that is activated in response to an increased AMP/ATP ratio. Inhibition of mitochondrial respiration by this compound will likely lead to a decrease in ATP levels, thereby activating AMPK. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

cluster_AMPK AMPK Signaling Pathway CrocacinC This compound ComplexIII Mitochondrial Complex III CrocacinC->ComplexIII ATP Decreased ATP Production (Increased AMP/ATP Ratio) ComplexIII->ATP AMPK AMPK Activation ATP->AMPK Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism stimulates Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism inhibits

Potential Activation of AMPK by this compound.
Integrated Stress Response (ISR)

Mitochondrial dysfunction is a known activator of the Integrated Stress Response (ISR), a signaling network that helps cells adapt to various stress conditions. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but selectively increases the translation of certain stress-responsive mRNAs, such as that encoding the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant defense, and apoptosis.

cluster_ISR Integrated Stress Response Pathway CrocacinC This compound MitoStress Mitochondrial Stress CrocacinC->MitoStress eIF2a eIF2α Phosphorylation MitoStress->eIF2a Translation Global Translation Inhibition eIF2a->Translation ATF4 ATF4 Translation eIF2a->ATF4 StressResponse Stress Response Gene Expression (Amino Acid Synthesis, Antioxidant Response) ATF4->StressResponse Apoptosis Apoptosis ATF4->Apoptosis

Potential Induction of the ISR by this compound.

Conclusion

This compound is a valuable pharmacological tool for researchers studying mitochondrial biology and its role in health and disease. Its specific inhibition of Complex III allows for the precise dissection of the consequences of impaired electron transport at this critical juncture. The protocols and information provided in this document offer a comprehensive guide for utilizing this compound to investigate mitochondrial respiration, ATP production, membrane potential, and potential downstream signaling events. By employing these methods, researchers can gain deeper insights into the complex world of cellular bioenergetics.

References

Application Notes & Protocols: Formulation of Crocacin C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crocacin C is a natural product isolated from myxobacteria such as Chondromyces crocatus.[1][2][3] It belongs to a class of polyketide compounds that exhibit a range of biological activities, including moderate antifungal, antibacterial, and potent cytotoxic effects.[1][2] The primary mechanism of action for crocacins is the inhibition of the mitochondrial respiratory chain at Complex III (the bc1-complex), thereby blocking electron transport.[1]

A significant challenge in the preclinical development of this compound for in vivo evaluation is its presumed poor aqueous solubility, a common characteristic of complex, hydrophobic natural products.[4][5] Furthermore, related compounds like Crocacin D have been noted for their instability and photolability.[6] This necessitates the development of a tailored formulation strategy to ensure adequate solubility, stability, and bioavailability for accurate pharmacodynamic and toxicological assessment in animal models.

These application notes provide a systematic approach and detailed protocols for developing a suitable formulation for this compound, focusing on common and effective methods for poorly water-soluble compounds.

Physicochemical Properties & Formulation Considerations

A thorough understanding of the physicochemical properties of this compound is the first step in formulation development. While specific solubility data is not widely published, its structural class suggests low water solubility.

PropertyDescriptionReference
Compound Class Polyketide, Polyene, N-acyl-amino acid[1][7][8]
Biological Activity Antifungal, Cytotoxic, Electron Transport Inhibitor[1][2][9]
Mechanism of Action Blocks electron transport at Complex III (bc1-segment) of the mitochondrial respiratory chain.[1]
Predicted Solubility Low in aqueous media. Likely soluble in organic solvents like DMSO, DMF, and ethanol.[4][5][10]
Stability Potential for instability and photolability, as observed in related crocacin analogues.[6][6]

Workflow for Formulation Development

A logical workflow is crucial for efficiently identifying a suitable in vivo formulation. The process involves screening various excipients and formulation types, followed by optimization and characterization before proceeding to animal studies.

Formulation Development Workflow for this compound A Step 1: Physicochemical Characterization B Step 2: Solubility Screening (Co-solvents, Surfactants, pH) A->B Determine solubility profile C Step 3: Develop Prototype Formulations B->C Identify promising excipients D Step 4: Assess Formulation Stability (Physical & Chemical) C->D Prepare test formulations E Step 5: In Vitro Dilution Test (Precipitation Risk in Plasma) D->E Ensure stability for study duration F Step 6: Select Lead Formulation & Dose Range Finding E->F Select formulation with lowest precipitation risk G Step 7: In Vivo PK / PD Studies F->G Proceed to animal studies

Caption: A stepwise workflow for developing an in vivo formulation for this compound.

Experimental Protocols

Given the likely hydrophobic nature of this compound, the following protocols describe common and effective strategies to enhance its solubility for parenteral or oral administration.[10][11]

Protocol 1: Co-solvent Based Formulation

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[10] This is often the simplest and fastest approach for early-stage preclinical studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG400), low-endotoxin

  • Ethanol, absolute

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Stock Solution Preparation: Accurately weigh this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL). Use a vortex mixer and gentle sonication if needed to ensure complete dissolution.

  • Excipient Screening: Prepare several vehicle blends to test. See the table below for examples.

  • Formulation Preparation:

    • To a sterile tube, add the required volume of the this compound stock solution.

    • Add the other organic co-solvents (e.g., PEG400, Tween 80) sequentially and vortex thoroughly after each addition to maintain a clear solution.

    • Crucially , add the aqueous component (Saline or PBS) last, dropwise, while continuously vortexing. This slow addition helps prevent precipitation of the compound.

  • Final Observation: Inspect the final formulation for any signs of precipitation or cloudiness. A viable formulation should remain a clear, homogenous solution.

  • pH Measurement: Check the pH of the final formulation to ensure it is within a physiologically tolerable range (typically pH 4-8 for oral and pH 3-9 for intravenous routes).[10]

Table of Example Co-Solvent Formulations for Screening:

Formulation IDDMSO (%)PEG400 (%)Tween 80 (%)Saline/PBS (%)Target Route
F11040050IV, IP, Oral
F2530560IV, IP, Oral
F31001080IP, Oral
F450095IV (if soluble)

Note: The percentage of DMSO should be kept as low as possible, especially for intravenous (IV) administration, due to potential toxicity.

Protocol 2: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low-endotoxin

  • Water for Injection (WFI) or Saline

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Vehicle Preparation: Prepare a solution of HP-β-CD in WFI or saline. A 20-40% (w/v) solution is a common starting point.

  • Complexation:

    • Slowly add the accurately weighed this compound powder to the stirring HP-β-CD solution.

    • Allow the mixture to stir at room temperature for 12-24 hours, protected from light, to facilitate the formation of the inclusion complex.

    • Gentle heating (40-50°C) can sometimes accelerate the process, but compound stability must be verified at that temperature.

  • Clarification: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of solubilized this compound using a validated analytical method (e.g., HPLC-UV). This will define the maximum achievable concentration with this method.

  • Sterilization: If required for the administration route, sterile-filter the final solution through a 0.22 µm filter.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its cytotoxic effects by targeting Complex III of the electron transport chain, which is a critical hub for cellular energy (ATP) production.[1] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and eventual cell death.

This compound Mechanism of Action cluster_ETC Electron Transport Chain cluster_ATP ATP Synthesis C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III (bc1-complex) Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV (Cytochrome c oxidase) CytC->C4 ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP H+ Gradient Crocacin This compound Crocacin->C3 Inhibition

Caption: this compound inhibits Complex III, blocking electron flow and ATP synthesis.

Disclaimer: These protocols provide a general framework. The optimal formulation for this compound must be determined empirically. All formulations should be tested for stability and compatibility before use in in vivo studies. Ensure all procedures comply with institutional guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Crocacin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Crocacin C total synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the total synthesis of this compound, with a focus on key reaction steps that are critical for achieving a high overall yield.

1. Stille Coupling & Diene Formation

  • Question: I am observing low yields in the Stille coupling reaction to form the (E,E)-diene amide side chain. What are the potential causes and solutions?

    Answer: Low yields in the Stille coupling for this compound synthesis can stem from several factors. A primary issue is often the homocoupling of the organostannane reagent.[1] To mitigate this, ensure that the palladium catalyst is added to the reaction mixture after the other reagents and that it is thoroughly degassed.

    Another common problem is the incomplete reaction. This can be addressed by:

    • Catalyst Choice: While various Pd(0) catalysts can be used, Pd(PPh₃)₄ is a common choice. If yields are low, consider using a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand such as P(fur)₃ or AsPh₃.

    • Solvent: The choice of solvent is critical. While THF is commonly used, toluene or DMF can sometimes lead to better results, especially for less reactive coupling partners.

    • Additives: The addition of LiCl can accelerate the transmetalation step and improve yields, particularly when using vinyl triflates as coupling partners.[2] Copper(I) salts can also have a synergistic effect.[3]

  • Question: How can I improve the stereoselectivity of the (E,E)-diene formation?

    Answer: The stereochemistry of the vinyl stannane and vinyl iodide precursors is crucial for the final diene geometry.[4] Ensure the high isomeric purity of your starting materials. During the reaction, minimize exposure to light and heat, which can cause isomerization. If you are still observing a mixture of isomers, purification by HPLC or careful column chromatography may be necessary.

2. Asymmetric Crotylboration & Aldol Reactions

  • Question: I am struggling with poor diastereoselectivity in the synthesis of the anti,anti-dipropionate stereotriad. How can I improve this?

    Answer: Achieving the correct anti,anti stereochemistry is a known challenge in this compound synthesis.[5] Direct mismatched double asymmetric crotylboration can be difficult.[5] A successful strategy involves using a chiral crotylborane reagent to control the stereochemistry. For instance, a highly diastereoselective mismatched double asymmetric δ-stannylcrotylboration has been reported to yield the desired stereotriad in good yields.[5]

    Alternatively, substrate-controlled aldol reactions can be employed. The choice of chiral auxiliary on the enolate and the reaction conditions (Lewis acid, temperature) are critical for high diastereoselectivity.

3. Wittig-type Olefinations

  • Question: My Wittig reaction to install a double bond is giving low yields and a mixture of E/Z isomers. What can I do?

    Answer: The outcome of the Wittig reaction is highly dependent on the nature of the ylide. For the synthesis of fragments of this compound, which often involve complex aldehydes, consider the following:

    • Ylide Stability: If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone), you will likely favor the (E)-alkene. For non-stabilized ylides (e.g., alkylphosphonium ylides), the (Z)-alkene is typically favored, especially under salt-free conditions.[6]

    • Base Selection: The choice of base for generating the ylide is critical. For non-stabilized ylides, strong bases like n-BuLi or NaHMDS are required. For stabilized ylides, milder bases like K₂CO₃ or Et₃N can be sufficient. The presence of lithium salts can affect the stereoselectivity, so consider using sodium- or potassium-based reagents if Z-selectivity is desired.[7]

    • Reaction Conditions: Running the reaction at low temperatures can improve selectivity. If your aldehyde is sterically hindered or prone to enolization, using a more reactive phosphonate ylide in a Horner-Wadsworth-Emmons reaction might be a better alternative, which typically favors the (E)-alkene.

4. Protecting Group Strategy

  • Question: I am encountering protecting group manipulations that are lowering my overall yield. Are there any protecting-group-free strategies for this compound?

    Answer: Yes, protecting-group-free syntheses of this compound have been successfully developed and can significantly improve the overall yield by reducing the number of steps.[8][9] One reported strategy involves an enzymatic desymmetrization of a meso-diol and a one-pot hydrostannylation/Stille coupling.[8][9] If a protecting group strategy is necessary, choose orthogonal protecting groups that can be removed under mild and specific conditions to avoid affecting other sensitive functional groups in the molecule.[10] For example, silyl ethers for hydroxyl protection and oxazolidinones as chiral auxiliaries are common choices.

Quantitative Data Summary

The following tables summarize the overall yields and step counts for various reported total syntheses of (+)-Crocacin C.

Table 1: Comparison of Reported Total Syntheses of (+)-Crocacin C

Lead Author/YearKey StrategyLongest Linear Sequence (Steps)Overall Yield (%)Reference
Rizzacasa, 2000Stille cross-couplingNot explicitly statedNot explicitly stated[4]
Andrade, 2008Protecting-group-free105[11]
Pons, 2010Protecting-group-free, enzymatic desymmetrization1122.3[8][9]
Roush, 2012Mismatched double asymmetric δ-stannylcrotylboration721[5]
Krische, 2013Crotylboronation/[8][8]-sigmatropic rearrangement8 (isolations)20[12]

Detailed Experimental Protocols

Protocol 1: One-Pot Hydrostannylation/Stille Coupling for (E,E)-Diene Amide Formation (Adapted from Pons, et al.)

  • Materials:

    • Alkyne precursor to the vinyl stannane

    • Vinyl iodide side chain

    • Bu₃SnH (Tributyltin hydride)

    • AIBN (Azobisisobutyronitrile) or other radical initiator

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Anhydrous and degassed toluene

  • Procedure:

    • Dissolve the alkyne precursor (1.0 equiv) in anhydrous and degassed toluene.

    • Add Bu₃SnH (1.2 equiv) and a catalytic amount of AIBN.

    • Heat the mixture to 80 °C and monitor the reaction by TLC or LC-MS until the alkyne is consumed.

    • Cool the reaction mixture to room temperature.

    • To the crude vinyl stannane solution, add the vinyl iodide side chain (1.1 equiv) and Pd(PPh₃)₄ (0.05 equiv).

    • Stir the mixture at 80 °C under an inert atmosphere (Argon or Nitrogen) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

    • Stir vigorously for 1 hour to precipitate the tin salts.

    • Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis This compound Total Synthesis Workflow start Starting Materials fragmentA Synthesis of Fragment A (e.g., Aldehyde) start->fragmentA fragmentB Synthesis of Fragment B (e.g., Vinyl Stannane) start->fragmentB coupling Key Coupling Reaction (e.g., Stille or Asymmetric Crotylboration) fragmentA->coupling fragmentB->coupling elaboration Further Functional Group Elaboration coupling->elaboration purification Final Purification (HPLC) elaboration->purification crocacinC This compound purification->crocacinC

Caption: A generalized workflow for the total synthesis of this compound.

troubleshooting_stille cluster_troubleshooting Troubleshooting Low Yield in Stille Coupling low_yield Low Yield in Stille Coupling check_reagents Check Reagent Purity (Vinyl stannane, Vinyl iodide) low_yield->check_reagents homocoupling Homocoupling Observed? check_reagents->homocoupling incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction degas_thoroughly Ensure Thorough Degassing homocoupling->degas_thoroughly Yes optimize_catalyst Optimize Catalyst System (e.g., Pd2(dba)3/AsPh3) incomplete_reaction->optimize_catalyst Yes change_solvent Change Solvent (e.g., Toluene, DMF) optimize_catalyst->change_solvent add_additives Add Additives (e.g., LiCl, Cu(I)) change_solvent->add_additives

Caption: A decision tree for troubleshooting low yields in the Stille coupling step.

References

Overcoming challenges in the stereoselective synthesis of Crocacin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Crocacin C.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of this compound synthesis.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity in Mismatched Double Asymmetric δ-Stannylcrotylboration The intrinsic diastereofacial preference of the chiral aldehyde opposes the stereodirecting influence of the chiral crotylborane reagent.[1][2]- Reagent Control: Employ a highly selective chiral crotylborane reagent, such as (S)-E-10, which has been shown to overcome significant mismatched substrate control (e.g., achieving >15:1 selectivity against an 18:1 intrinsic preference).[1] - Temperature Optimization: Run the reaction at low temperatures (e.g., -78 °C) to enhance the kinetic resolution and favor the desired diastereomer.
Poor Yield in Stille Cross-Coupling for (E,E)-Diene Amide Formation - Catalyst Inactivity: The palladium catalyst may be poisoned or decomposed. - Stannane Impurities: The vinylstannane coupling partner may contain impurities that interfere with the reaction. - Suboptimal Ligand: The phosphine ligand may not be optimal for the specific substrates.- Catalyst and Ligand Screening: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, AsPh₃). - Purification of Stannane: Ensure the vinylstannane is freshly prepared or purified by chromatography before use. - Additive Effects: Consider the addition of a copper(I) co-catalyst, which can sometimes improve the efficiency of Stille couplings.
Incomplete Reaction or Side Products in Protecting-Group-Free Synthesis Competing reactions with other functional groups in the absence of protecting groups.[3][4][5]- Chemoselective Reagents: Utilize reagents known for their high chemoselectivity. For example, in a synthesis that avoids protecting groups, specific aldol reactions and oxidations must be carefully chosen to target the desired functional groups.[3][4] - Reaction Condition Tuning: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry to favor the desired transformation.
Low Enantioselectivity in Enzymatic Desymmetrization - Suboptimal Enzyme Activity: The chosen enzyme may not be optimal for the specific substrate, or the reaction conditions (pH, temperature, solvent) may not be ideal.[5][6] - Enzyme Inhibition: Product inhibition or impurities in the substrate can reduce enzyme efficiency.- Enzyme Screening: Test a panel of commercially available lipases or esterases to find the most selective one. - Condition Optimization: Systematically vary the pH, temperature, and co-solvents to find the optimal conditions for the enzymatic reaction. - Product Removal: If product inhibition is suspected, consider in situ product removal strategies.
Low Yield in One-Pot Hydrostannylation/Stille Coupling Incompatible reaction conditions or reagent deactivation in the one-pot sequence.[5][6]- Staged Reagent Addition: Instead of adding all reagents at once, add the hydrostannylation reagent first and allow it to react completely before adding the Stille coupling partners and catalyst. - Catalyst Choice: Select a robust palladium catalyst that remains active under both hydrostannylation and Stille coupling conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most significant stereochemical challenges in the total synthesis of this compound?

A1: The primary stereochemical challenge lies in the construction of the multiple stereocenters with high diastereoselectivity. A particularly demanding step reported in the literature is the mismatched double asymmetric δ-stannylcrotylboration, where the inherent facial bias of a complex chiral aldehyde must be overridden by a chiral reagent to establish the correct stereochemistry.[1][2] Another key challenge is the stereoselective formation of the (E,E)-diene amide side chain.[7][8]

Q2: What are the reported overall yields and step counts for the synthesis of (+)-Crocacin C?

A2: Several syntheses of (+)-Crocacin C have been reported with varying efficiency. The table below summarizes the data from different approaches.

Synthetic Approach Longest Linear Sequence (Steps) Overall Yield Reference
Mismatched Double Asymmetric δ-Stannylcrotylboration7Not explicitly stated, but described as "concise"[1][2][9]
Protecting-Group-Free Synthesis from Evans' Chiral Propionimide105%[3][4]
Convergent Synthesis via Enzymatic Desymmetrization1122.3%[5][6]
First Asymmetric SynthesisNot explicitly statedNot explicitly stated[7][8]

Q3: Can you provide a general experimental protocol for the Stille cross-coupling to form the (E,E)-diene amide side chain?

A3: While specific conditions vary, a general protocol for the Stille cross-coupling involves the reaction of a vinyl iodide with a vinylstannane in the presence of a palladium catalyst.

General Protocol:

  • To a solution of the vinyl iodide in an appropriate solvent (e.g., DMF or THF), add the vinylstannane.

  • Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • The reaction mixture is typically heated to facilitate the coupling.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by quenching, extraction, and purification by column chromatography.

Q4: What is the key advantage of using an enzymatic desymmetrization strategy?

A4: The primary advantage of enzymatic desymmetrization is the ability to introduce multiple stereocenters with high enantioselectivity in a single step from a meso or prochiral starting material.[5][6] In the synthesis of this compound, this approach allowed for the creation of a key building block with four stereogenic centers revealed and one created with high enantiomeric excess (ee >98%).[6] This can significantly shorten the overall synthesis and improve its elegance and efficiency.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Stages start Commercially Available Precursors chiral_aldehyde Stereochemically Demanding Chiral Aldehyde start->chiral_aldehyde Synthesis crotylboration Mismatched Double Asymmetric δ-Stannylcrotylboration chiral_aldehyde->crotylboration Reaction with (S)-E-10 Crotylborane stereotriad Formation of anti, anti-Stereotriad crotylboration->stereotriad High Diastereoselectivity (>15:1) stille Stille Cross-Coupling stereotriad->stille Vinylstannane Intermediate crocacin_c (+)-Crocacin C stille->crocacin_c Assembly of (E,E)-diene Amide

Caption: A generalized workflow for the stereoselective synthesis of (+)-Crocacin C, highlighting the challenging mismatched double asymmetric δ-stannylcrotylboration step.

logical_relationship cluster_challenge Core Challenge: Mismatched Stereocontrol cluster_factors Opposing Stereochemical Influences cluster_solution Achieving Desired Outcome challenge Mismatched Double Asymmetric δ-Stannylcrotylboration substrate Intrinsic Diastereofacial Preference of Chiral Aldehyde (e.g., 18:1 preference for 'wrong' diastereomer) challenge->substrate is influenced by reagent Stereodirecting Influence of Chiral Crotylborane Reagent (e.g., (S)-E-10) challenge->reagent is influenced by solution Successful Synthesis of Desired anti, anti-Stereotriad (>15:1 selectivity) substrate->solution is overcome by reagent control reagent->solution enforces desired stereochemistry

Caption: Logical diagram illustrating the challenge of mismatched stereocontrol in the δ-stannylcrotylboration reaction and its resolution.

References

Technical Support Center: Optimizing Fermentation Conditions for Crocacin C Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for producing Crocacin C from Chondromyces crocatus.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for the cultivation of Chondromyces crocatus for this compound production?

A1: A common starting point for the cultivation of Chondromyces crocatus is a complex medium rich in proteins and essential minerals. Two standard media used for growing Chondromyces crocatus strains are VY/2 agar and CY-agar. For submerged fermentation, the agar can be omitted. It is also known that adding bacterial cell extracts can stimulate the growth of Chondromyces species.

Q2: What are the optimal temperature and pH conditions for Chondromyces crocatus growth and this compound production?

A2: The optimal growth temperature for Chondromyces crocatus is generally between 28°C and 30°C.[1] Myxobacterial fermentations for secondary metabolite production are typically carried out around a neutral pH of 7.0.[2] It is crucial to monitor and control the pH throughout the fermentation, as metabolic activities can cause significant shifts.

Q3: How do oxygen and carbon dioxide levels affect this compound production?

A3: Chondromyces crocatus is an aerobic bacterium, making oxygen supply a critical parameter.[1] Insufficient dissolved oxygen can be a limiting factor for both growth and secondary metabolite production. Off-gas analysis of O2 and CO2 can be a valuable tool to monitor the metabolic state of the culture and optimize aeration and agitation rates.[2][3] While high CO2 concentrations can be inhibitory, low levels may be beneficial for growth and production.[2]

Q4: What is the typical morphology of Chondromyces crocatus in submerged culture, and how does it impact fermentation?

A4: In submerged cultures, Chondromyces crocatus can grow as dispersed cells, clumps, or pellets. The formation of large clumps or pellets can lead to mass transfer limitations, where cells in the center are starved of oxygen and nutrients. This can negatively impact overall productivity. Shear stress from agitation can influence morphology, and finding a balance is key to maintaining a productive culture.

Q5: When is this compound typically produced during the fermentation process?

A5: this compound is a secondary metabolite, which means its production is generally not directly linked to the primary growth phase of the microorganism. The biosynthesis of such compounds often occurs during the late exponential or stationary phase of growth. Therefore, fermentation conditions should be designed to support a healthy growth phase followed by a productive stationary phase.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Growth of Chondromyces crocatus - Inappropriate medium composition.- Suboptimal temperature or pH.- Poor quality inoculum.- Review and optimize the medium composition. Consider adding yeast extract or a bacterial cell extract to stimulate growth.[1]- Ensure the temperature is maintained between 28-30°C and the initial pH is around 7.0.[1][2]- Use a fresh, actively growing seed culture for inoculation.
Good Growth but Low this compound Yield - Nutrient limitation (specific precursors).- Unfavorable culture conditions for secondary metabolism.- Feedback inhibition by this compound.- Shift in pH outside the optimal range for production.- Perform nutrient feeding experiments. Key precursors for polyketide and non-ribosomal peptide synthesis could be limiting.- Optimize parameters like aeration and agitation during the production phase. A lower temperature during the production phase might be beneficial.- Consider in-situ product removal strategies, such as the addition of adsorbent resins, to alleviate feedback inhibition.- Implement pH control to maintain it within the optimal range for this compound biosynthesis.
Formation of Large Cell Pellets/Clumps - Low agitation speed.- Specific medium components promoting aggregation.- Gradually increase the agitation speed to introduce more shear force, but monitor for cell damage.- Modify the medium composition; for example, by altering the concentration of divalent cations like Ca2+.
Foaming in the Fermenter - High protein content in the medium.- High cell lysis.- Add a sterile antifoaming agent as needed.- Optimize agitation and aeration to minimize excessive shear stress that could lead to cell lysis.
Inconsistent Batch-to-Batch Production - Variability in inoculum quality.- Inconsistent raw material quality.- Fluctuations in fermentation parameters.- Standardize the inoculum preparation protocol.- Ensure the quality and consistency of all medium components.- Calibrate all probes (pH, DO, temperature) before each fermentation run and maintain tight control over all parameters.

Data Presentation: Illustrative Example of Fermentation Optimization

Table 1: Effect of Temperature on Biomass and Product Yield

Temperature (°C)Dry Cell Weight (g/L)Product Titer (mg/L)
264.8 ± 0.335 ± 4
285.5 ± 0.252 ± 5
305.9 ± 0.448 ± 6
325.2 ± 0.331 ± 3

Data is hypothetical and for illustrative purposes only.

Table 2: Effect of Initial pH on Biomass and Product Yield

Initial pHDry Cell Weight (g/L)Product Titer (mg/L)
6.04.1 ± 0.228 ± 4
6.55.1 ± 0.345 ± 5
7.05.8 ± 0.455 ± 6
7.55.4 ± 0.249 ± 4

Data is hypothetical and for illustrative purposes only.

Table 3: Effect of Carbon Source on Biomass and Product Yield

Carbon Source (10 g/L)Dry Cell Weight (g/L)Product Titer (mg/L)
Glucose6.2 ± 0.541 ± 5
Maltose5.7 ± 0.358 ± 7
Starch4.9 ± 0.465 ± 8

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Seed Culture Preparation for Chondromyces crocatus
  • Prepare VY/2 medium (without agar) containing (per liter):

    • Baker's yeast: 5.0 g

    • CaCl2 x 2H2O: 1.36 g

    • Vitamin B12: 0.0005 g

    • Distilled water to 1 L

  • Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate a flask with a glycerol stock or an agar plug of an actively growing Chondromyces crocatus culture.

  • Incubate at 28-30°C on a rotary shaker at 180-200 rpm for 3-5 days, or until good growth is observed.

  • This seed culture can be used to inoculate the main production fermenter. A typical inoculation volume is 5-10% (v/v).

Protocol 2: Submerged Fermentation in a Lab-Scale Fermenter
  • Prepare the production medium (e.g., a modified CY-medium without agar) and sterilize it in the fermenter vessel. A possible composition could be (per liter):

    • Casitone: 3.0 g

    • Yeast extract: 1.0 g

    • CaCl2 x 2H2O: 1.36 g

  • Calibrate the pH and dissolved oxygen (DO) probes.

  • Aseptically inoculate the fermenter with the seed culture.

  • Set the initial fermentation parameters:

    • Temperature: 28°C

    • pH: 7.0 (controlled with sterile acid/base)

    • Agitation: 200-400 rpm (adjusted to maintain DO)

    • Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)

  • Monitor the fermentation by taking regular samples to measure biomass, pH, substrate consumption, and this compound concentration.

  • The fermentation is typically run for 7-14 days.

Visualizations

Crocacin_C_Biosynthesis_Pathway cluster_pks Polyketide Synthase (PKS) Modules cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Modules Fatty_Acid_Precursors Fatty Acid Precursors (e.g., Acetyl-CoA, Propionyl-CoA) PKS_Modules PKS Modules (Chain Elongation & Modification) Fatty_Acid_Precursors->PKS_Modules Loading Polyketide_Chain Polyketide Chain PKS_Modules->Polyketide_Chain Synthesis Hybrid_Intermediate Hybrid Polyketide-Peptide Intermediate Polyketide_Chain->Hybrid_Intermediate Condensation Amino_Acid_Precursors Amino Acid Precursors (e.g., Phenylalanine, Valine) NRPS_Modules NRPS Modules (Amino Acid Activation & Condensation) Amino_Acid_Precursors->NRPS_Modules Loading Peptide_Chain Peptide Chain NRPS_Modules->Peptide_Chain Synthesis Peptide_Chain->Hybrid_Intermediate Condensation Crocacin_C This compound Hybrid_Intermediate->Crocacin_C Tailoring Reactions (e.g., Methylation, Reduction)

Caption: Proposed biosynthetic pathway for this compound via a hybrid PKS/NRPS system.

Fermentation_Optimization_Workflow cluster_factors Factors to Optimize Start Start: Baseline Fermentation OFAT One-Factor-at-a-Time (OFAT) Optimization Start->OFAT RSM Response Surface Methodology (RSM) for Interaction Effects OFAT->RSM Identified Key Factors Media_Components Media Components (Carbon, Nitrogen, Minerals) OFAT->Media_Components Physical_Parameters Physical Parameters (pH, Temperature, DO) OFAT->Physical_Parameters Scale_Up Scale-Up to Larger Bioreactor RSM->Scale_Up Optimized Parameters End Optimized Process Scale_Up->End

Caption: Workflow for the systematic optimization of fermentation parameters.

References

Technical Support Center: Enhancing the Solubility of Crocacin C for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crocacin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Quick Facts: this compound

PropertyValue
CAS Number 237425-38-6
Molecular Weight 357.49 g/mol
Chemical Class Polyene
Biological Activity Antifungal, Antibacterial, Cytotoxic
Mechanism of Action Inhibitor of mitochondrial electron transport chain complex III (cytochrome bc1 complex)

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a bioactive natural product with potent antifungal, antibacterial, and cytotoxic properties.[1] Like many polyene natural products, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is an inhibitor of the mitochondrial electron transport chain at complex III (also known as the cytochrome bc1 complex). By binding to this complex, it blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts the proton gradient across the inner mitochondrial membrane, leading to decreased ATP production and an increase in reactive oxygen species (ROS).[1]

Q3: Which solvents are recommended for dissolving this compound?

A3: Due to its hydrophobic nature, this compound is best dissolved in polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions. Other options include ethanol and methanol. However, the final concentration of these organic solvents in your aqueous assay buffer should be minimized to avoid solvent-induced artifacts.

Q4: What are the signs of poor solubility in my assay?

A4: Indicators of poor solubility include the appearance of a precipitate (visible particles, cloudiness), inconsistent results between replicate experiments, and a non-linear dose-response curve that plateaus prematurely.

Q5: Can I use sonication or vortexing to improve solubility?

A5: Yes, gentle warming (to 37°C), vortexing, or sonication can help dissolve this compound. However, be cautious with prolonged heating, as it may degrade the compound. Always visually inspect the solution for any remaining precipitate after these treatments.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a step-by-step approach to addressing common solubility problems encountered when working with this compound.

Problem Possible Cause Troubleshooting Steps
Precipitate forms when adding this compound stock to aqueous buffer. The concentration of this compound exceeds its solubility limit in the final assay buffer. The percentage of organic solvent in the final solution is too low.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. Be mindful of the solvent tolerance of your specific assay and cells. It is recommended to keep the final DMSO concentration below 0.5%.3. Prepare an intermediate dilution series in a solvent with higher organic content before the final dilution into the aqueous buffer.4. Consider using a different solubilization technique, such as complexation with cyclodextrins or formulation in a lipid-based delivery system.
Inconsistent or non-reproducible assay results. Incomplete dissolution of this compound in the stock solution. Precipitation of the compound during the experiment.1. Ensure complete dissolution of the stock solution. After adding the solvent, vortex and visually inspect for any undissolved particles. A brief sonication may be helpful.2. Prepare fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.3. Centrifuge your stock solution before making dilutions to pellet any undissolved micro-precipitates. Use the supernatant for your experiments.
Low or no biological activity observed. The actual concentration of soluble this compound is much lower than the nominal concentration due to poor solubility. Degradation of the compound.1. Verify the solubility of this compound under your specific experimental conditions. Perform a visual solubility test at the highest intended concentration.2. Use a positive control to ensure the assay is functioning correctly.3. Store the this compound stock solution properly. Protect from light and store at -20°C or -80°C for long-term storage.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 357.49 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.57 mg of this compound into a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication (5-10 minutes in a water bath sonicator) can aid in dissolution.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Strategies for Enhancing this compound Solubility in Aqueous Buffers

If you encounter precipitation when diluting your DMSO stock solution into an aqueous buffer, consider the following strategies.

Strategy Methodology Considerations
Co-solvents Increase the percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final assay medium.The final solvent concentration must be compatible with your biological system. Always run a solvent control to account for any effects of the solvent itself.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility.The biological activity of this compound and the stability of your assay components may be pH-dependent.
Complexation Use cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance aqueous solubility.The cyclodextrin itself may have effects on the biological system. The stoichiometry of the complex needs to be considered.
Solid Dispersions Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG).This is a more advanced technique typically used in drug formulation and may not be practical for routine in vitro screening.
Lipid-Based Formulations Incorporate this compound into lipid-based delivery systems like liposomes or micelles.These formulations can alter the cellular uptake and bioavailability of the compound.

Visualizations

Signaling Pathway of this compound

CrocacinC_Pathway Mechanism of Action of this compound cluster_ETC Mitochondrial Electron Transport Chain cluster_Process Cellular Processes ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- Proton_Gradient Proton Gradient (H+) ComplexI->Proton_Gradient Pumps H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->Proton_Gradient Pumps H+ ROS_Production Reactive Oxygen Species (ROS) Production ComplexIII->ROS_Production Increased ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e- ComplexIV->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase Drives Apoptosis Apoptosis ATP_Production->Apoptosis Decreased ATP leads to ROS_Production->Apoptosis Increased ROS leads to CrocacinC This compound CrocacinC->ComplexIII Inhibits

Caption: Mechanism of action of this compound as a Complex III inhibitor.

Experimental Workflow for Solubility Enhancement

Solubility_Workflow Workflow for Enhancing this compound Solubility cluster_Troubleshooting Solubility Enhancement Strategies Start Start: This compound Powder PrepareStock Prepare 10 mM Stock in 100% DMSO Start->PrepareStock Dilute Dilute Stock in Aqueous Assay Buffer PrepareStock->Dilute CheckPrecipitate Check for Precipitate Dilute->CheckPrecipitate Proceed Proceed with Assay CheckPrecipitate->Proceed No Precipitate Troubleshoot Troubleshoot Solubility CheckPrecipitate->Troubleshoot Precipitate Observed CoSolvent Increase Co-solvent % Troubleshoot->CoSolvent LowerConc Lower Final Concentration Troubleshoot->LowerConc Cyclodextrin Use Cyclodextrins Troubleshoot->Cyclodextrin Liposomes Use Lipid Formulation Troubleshoot->Liposomes CoSolvent->Dilute Re-attempt LowerConc->Dilute Re-attempt Cyclodextrin->Dilute Re-attempt Liposomes->Dilute Re-attempt

Caption: A logical workflow for preparing and troubleshooting this compound solutions.

References

Preventing degradation of Crocacin C during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Crocacin C during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a polyketide natural product isolated from the myxobacterium Chondromyces crocatus. As a polyketide, its complex structure can be susceptible to degradation under various experimental conditions, including exposure to light, high temperatures, and certain chemical environments. Maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results, particularly in assays where it is used as an inhibitor of the mitochondrial electron transport chain's bc1-segment (complex III).[1]

Q2: What are the primary factors that can lead to the degradation of this compound?

While specific degradation kinetics for this compound are not extensively documented, general principles for polyketides suggest that degradation can be influenced by:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of sensitive functional groups.

  • Solvent: The choice of solvent can impact stability. Protic solvents, in particular, may participate in degradation reactions.

Q3: How can I visually identify if my this compound sample has degraded?

Visual signs of degradation can include a change in the color or clarity of a solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC or LC-MS to assess the purity and integrity of your this compound stock and working solutions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.

This is a common problem that can often be traced back to the degradation of the compound.

Potential Cause Troubleshooting Step Recommended Action
Degraded Stock Solution Verify the integrity of the stock solution.Analyze an aliquot of the stock solution by HPLC or LC-MS to check for the presence of degradation products.
Degradation in Working Solution Assess the stability of this compound in the assay buffer.Prepare a fresh working solution and use it immediately. If possible, analyze the working solution after the experiment to check for degradation.
Improper Storage Review storage conditions.Ensure the stock solution is stored at or below -20°C in a tightly sealed, light-protected vial.
Repeated Freeze-Thaw Cycles Minimize the number of times the stock solution is thawed.Prepare small-volume aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC/LC-MS).

The presence of unexpected peaks can indicate the formation of degradation products.

Potential Cause Troubleshooting Step Recommended Action
Photodegradation Evaluate light exposure during handling and storage.Handle all solutions containing this compound under low-light conditions. Use amber vials or wrap vials in aluminum foil.
Thermal Degradation Assess temperature exposure.Keep solutions on ice during experimental procedures whenever possible. Avoid heating solutions containing this compound.
pH Instability Check the pH of all solutions and buffers.Based on general knowledge of polyketides, maintain a pH as close to neutral as possible, unless the experimental protocol requires otherwise. If extreme pH is necessary, minimize the exposure time.
Oxidative Degradation Consider the possibility of oxidation.If the assay allows, use degassed solvents to prepare solutions. Store stocks under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Storage of Solid Compound: Store solid this compound at -20°C or lower in a desiccator to protect it from moisture. The container should be opaque or wrapped in aluminum foil to protect it from light.

  • Preparation of Stock Solutions:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound in a low-light environment.

    • Dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO, ethanol) to the desired concentration.

    • Use amber glass vials with PTFE-lined caps to store the stock solution.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Before use, thaw the aliquot slowly on ice.

  • Preparation of Working Solutions:

    • Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate assay buffer.

    • Keep the working solution on ice and protected from light throughout the experiment.

    • Use the working solution as quickly as possible after preparation.

Protocol 2: Assessing the Stability of this compound in an Experimental Buffer
  • Prepare a solution of this compound in the experimental buffer at the final working concentration.

  • Immediately take a time-zero sample and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.

  • Incubate the remaining solution under the same conditions as the planned experiment (temperature, light exposure, etc.).

  • Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze each sample by HPLC or LC-MS and quantify the peak area of this compound.

  • Plot the percentage of remaining this compound against time to determine its stability under the experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solid Solid this compound (Store at -20°C, dark, dry) stock Stock Solution (e.g., in DMSO) (Store at -80°C, dark, aliquoted) solid->stock Dissolve in anhydrous solvent working Working Solution (Prepare fresh in assay buffer) stock->working Dilute in assay buffer assay Perform Biological Assay (Keep on ice, protect from light) working->assay hplc HPLC/LC-MS Analysis assay->hplc data Data Interpretation hplc->data

Caption: A recommended experimental workflow for handling this compound.

troubleshooting_flowchart Troubleshooting this compound Degradation start Inconsistent Experimental Results check_purity Check Purity of Stock Solution (HPLC/LC-MS) start->check_purity degraded Stock Solution Degraded check_purity->degraded Degradation Products Found stable Stock Solution is Pure check_purity->stable No Degradation prepare_new Prepare Fresh Stock Solution degraded->prepare_new prepare_new->check_purity check_handling Review Handling & Storage Procedures stable->check_handling improper_handling Improper Handling Identified (e.g., light, temp, freeze-thaw) check_handling->improper_handling Yes proper_handling Handling Procedures are Correct check_handling->proper_handling No correct_handling Implement Correct Handling Protocols improper_handling->correct_handling correct_handling->start check_buffer_stability Test Stability in Assay Buffer proper_handling->check_buffer_stability unstable_in_buffer Unstable in Buffer check_buffer_stability->unstable_in_buffer Degradation Observed stable_in_buffer Stable in Buffer (Consider other experimental variables) check_buffer_stability->stable_in_buffer Stable modify_protocol Modify Experimental Protocol (e.g., shorter incubation, different buffer) unstable_in_buffer->modify_protocol modify_protocol->start

Caption: A logical flowchart for troubleshooting this compound degradation issues.

References

Addressing Crocacin C off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Crocacin C, a potent inhibitor of the mitochondrial electron transport chain's complex III. The information provided here will help in understanding and addressing its potential off-target effects in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: this compound's primary on-target effect is the inhibition of the mitochondrial bc1-segment, also known as complex III, in the electron transport chain. This action blocks the transfer of electrons, leading to a disruption of cellular respiration and a decrease in ATP production.[1]

Q2: What are the likely off-target effects of this compound?

A2: While direct studies on this compound's off-target effects are limited, its mechanism of action as a mitochondrial complex III inhibitor suggests several potential off-target consequences. These are primarily driven by the increase in reactive oxygen species (ROS) production and the disruption of mitochondrial function.[2][3] Potential off-target effects analogous to other complex III inhibitors like Antimycin A include:

  • Oxidative Stress: Increased production of superoxide and other ROS can lead to oxidative damage to DNA, proteins, and lipids.[3][4]

  • Induction of Apoptosis: Disruption of mitochondrial membrane potential and increased ROS can trigger the intrinsic apoptotic pathway.[5][6]

  • Cell Cycle Arrest: this compound may cause a halt in the cell cycle, often at the G1 phase.[5]

  • Modulation of Signaling Pathways: Inhibition of complex III can influence various signaling pathways, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and suppression of β-catenin signaling.[7][8]

Q3: In which cellular models is this compound expected to be most potent?

A3: this compound is expected to be most potent in cells that are highly dependent on oxidative phosphorylation for their energy needs. This often includes various cancer cell types that, despite the Warburg effect, still rely on mitochondrial respiration for proliferation and survival. Its efficacy has been noted against a wide spectrum of yeasts and molds, as well as some Gram-positive bacteria.[1]

Q4: Are there known IC50 values for this compound in cancer cell lines?

A4: Currently, there is limited publicly available data on the IC50 values of this compound in specific cancer cell lines. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 for their specific cellular model. For reference, other mitochondrial complex III inhibitors, such as Antimycin A, have shown IC50 values in the micromolar range in various cancer cell lines.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assays 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Cell line instability or high passage number.1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding.2. Mix the plate gently by tapping after adding this compound.3. Use cells with a consistent and low passage number.
Observed cytotoxicity is lower than expected 1. Degradation of this compound in solution.2. Cell line is resistant to mitochondrial inhibition.3. Incorrect assay endpoint.1. Prepare fresh stock solutions of this compound and store them appropriately. Aliquot to avoid multiple freeze-thaw cycles.2. Consider using a cell line known to be sensitive to mitochondrial inhibitors or investigate the metabolic profile of your cell line.3. Ensure the incubation time is sufficient for the cytotoxic effects to manifest. A time-course experiment is recommended.
Unexpected morphological changes in cells unrelated to apoptosis 1. Off-target effects on the cytoskeleton or other cellular structures.2. High concentrations of the solvent (e.g., DMSO).1. Investigate potential off-target effects using lower, more specific concentrations of this compound. Use molecular probes to assess cytoskeletal integrity.2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line.
Inconsistent results in ROS detection assays 1. Instability of the ROS probe.2. Photobleaching of the fluorescent probe.3. Interference from media components.1. Use a fresh preparation of the ROS detection reagent and protect it from light.2. Minimize the exposure of stained cells to excitation light.3. Perform the assay in serum-free media or a buffer that does not interfere with the probe.

Quantitative Data Summary

As specific quantitative data for this compound is limited, the following table provides analogous data for the well-characterized mitochondrial complex III inhibitor, Antimycin A, to serve as a reference point for experimental design.

Compound Cell Line Assay IC50 / Effect Reference
Antimycin AA549 (Lung Cancer)Tumor Sphere FormationDose-dependent inhibition (5-10 µM)[8]
Antimycin APC-9/GR (Gefitinib-Resistant Lung Cancer)Cell ViabilitySynergistic suppression with gefitinib[8]
Antimycin ACAL 27, Ca9-22 (Oral Cancer)Cell ViabilitySelective antiproliferation compared to normal oral cells[4]
Antimycin AHeLa (Cervical Cancer)Cell GrowthInhibition through apoptosis[6]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
  • Cell Culture: Culture cells in a suitable format (e.g., 96-well black-walled plate) and allow them to adhere.

  • Treatment: Treat the cells with this compound at a concentration around the IC50 value for a specified time. Include positive (e.g., Antimycin A) and negative controls.

  • Staining: Remove the treatment medium and incubate the cells with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red) according to the manufacturer's instructions.

  • Washing: Gently wash the cells to remove the excess probe.

  • Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or a housekeeping fluorescent signal if applicable.

Signaling Pathways and Workflows

Below are diagrams illustrating key cellular pathways potentially affected by this compound and a general experimental workflow for investigating its off-target effects.

Crocacin_C_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Complex_III Complex III ROS Increased ROS Complex_III->ROS Inhibition ATP_prod Decreased ATP Production Complex_III->ATP_prod Inhibition beta_catenin β-catenin Signaling (Suppression) Complex_III->beta_catenin Indirect effect Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress HIF_1a HIF-1α Stabilization ROS->HIF_1a Cell_Cycle_Arrest Cell Cycle Arrest ATP_prod->Cell_Cycle_Arrest Crocacin_C This compound Crocacin_C->Complex_III Apoptosis Apoptosis Oxidative_Stress->Apoptosis Experimental_Workflow Start Start: Select Cellular Model Dose_Response Dose-Response Curve (Determine IC50) Start->Dose_Response On_Target_Validation On-Target Validation (Complex III Activity Assay) Dose_Response->On_Target_Validation Off_Target_Screening Off-Target Screening (e.g., ROS, Apoptosis, Cell Cycle) Dose_Response->Off_Target_Screening Data_Analysis Data Analysis & Interpretation On_Target_Validation->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Off_Target_Screening->Pathway_Analysis Pathway_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Refining analytical methods for sensitive Crocacin C detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the sensitive detection of Crocacin C. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting analyte ionization. - Secondary interactions with the stationary phase. - Column overload.- Adjust the mobile phase pH to suppress the ionization of this compound (polyenes are often analyzed in neutral or slightly acidic conditions). - Use a high-purity silica column or a column with end-capping to minimize silanol interactions. - Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Air bubbles in the pump or detector.- Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure accurate mixing. - Degas the mobile phase and purge the HPLC system.
Low Sensitivity/Poor Signal-to-Noise - Suboptimal detection wavelength. - Degradation of this compound. - Contaminated mobile phase or system.- Determine the optimal UV-Vis absorbance wavelength for this compound (polyenes typically have strong absorbance in the UV-Vis range). - Protect samples from light and high temperatures; consider using antioxidants in the sample solvent.[1] - Use HPLC-grade solvents and flush the system regularly.
Ghost Peaks - Carryover from previous injections. - Contaminants in the mobile phase or sample.- Implement a robust needle wash protocol in the autosampler. - Run blank injections between samples to identify the source of contamination. - Filter all samples and mobile phases before use.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit). - Particulate matter from the sample.- Replace the guard column or inline filter. - Back-flush the analytical column (if recommended by the manufacturer). - Ensure samples are properly filtered before injection.
Irreproducible Quantification - Sample instability. - Inaccurate standard preparation. - Non-linear detector response.- Prepare fresh calibration standards for each analytical run. - Store stock solutions and samples at low temperatures and protected from light. - Operate within the linear dynamic range of the detector.

Frequently Asked Questions (FAQs)

Sample Preparation & Handling

  • Q1: How should I prepare this compound samples for analysis?

    • A1: this compound should be extracted from the sample matrix using a suitable organic solvent like methanol or acetonitrile. The extract should then be filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Q2: What are the best storage conditions for this compound to prevent degradation?

    • A2: this compound, being a polyene, is susceptible to degradation by light and heat.[1] Stock solutions and samples should be stored in amber vials at -20°C or lower. For short-term storage during analysis, use an autosampler cooled to 4°C.

HPLC Method Development

  • Q3: What type of HPLC column is recommended for this compound analysis?

    • A3: A reversed-phase C18 column is a good starting point for the analysis of polyenes like this compound. Columns with a particle size of 3-5 µm and a length of 100-150 mm are commonly used.

  • Q4: How do I choose the optimal mobile phase?

    • A4: A gradient elution with a binary mobile phase system is often effective. A common choice is a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The gradient should be optimized to achieve good resolution of this compound from other components in the sample.

  • Q5: What detection method is most sensitive for this compound?

    • A5: UV-Vis detection at the wavelength of maximum absorbance (λmax) for this compound is a sensitive and robust method. For even higher sensitivity and specificity, especially in complex matrices, LC-MS/MS is recommended.

LC-MS/MS Analysis

  • Q6: What ionization mode is suitable for this compound in LC-MS/MS?

    • A6: Electrospray ionization (ESI) is a common and effective ionization technique for molecules like this compound. Both positive and negative ion modes should be evaluated to determine which provides the better signal.

  • Q7: How can I improve the sensitivity of my LC-MS/MS method?

    • A7: Method sensitivity can be enhanced by optimizing the MS parameters, such as the collision energy and selecting the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).

Experimental Protocols

HPLC-UV Method for Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 50% B

      • 19-25 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of this compound (to be determined empirically, likely in the UV range).

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Extract the sample containing this compound with methanol.

    • Vortex and centrifuge the sample to pellet any solids.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Method for Sensitive Detection of this compound

This protocol is designed for trace-level detection and confirmation of this compound.

  • Instrumentation:

    • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.

  • Liquid Chromatography Conditions:

    • (Same as HPLC-UV method, but a lower flow rate, e.g., 0.4 mL/min, may be optimal for better ionization efficiency).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive and negative modes to be tested.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ or [M-H]- ion of this compound.

    • Product Ions: At least two characteristic fragment ions for confirmation.

    • Instrument Parameters: Optimize desolvation temperature, gas flows, and collision energy for maximal signal intensity.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Table 2: LC-MS/MS Method Performance (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Containing this compound Extraction Extraction with Methanol Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Confirmation Confirmation LC_MSMS->Confirmation

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP Production ATP Production ATP_Synthase->ATP Production Crocacin_C This compound Crocacin_C->Complex_III

Caption: Inhibition of Complex III by this compound.

troubleshooting_logic Problem Chromatographic Problem (e.g., Poor Peak Shape) Isolate Isolate the Variable (One Change at a Time) Problem->Isolate Check_Mobile_Phase Check Mobile Phase (pH, Composition, Freshness) Isolate->Check_Mobile_Phase Check_Column Check Column (Age, Contamination) Isolate->Check_Column Check_System Check HPLC System (Leaks, Temperature) Isolate->Check_System Solution Implement Solution (e.g., Adjust pH, Replace Column) Check_Mobile_Phase->Solution Check_Column->Solution Check_System->Solution

Caption: Logical approach to HPLC troubleshooting.

References

Validation & Comparative

Crocacin C vs. Fluconazole: A Comparative Antifungal Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the need for novel agents with diverse mechanisms of action is paramount to combat the rise of drug-resistant fungal pathogens. This guide provides a comparative analysis of Crocacin C, a myxobacterial metabolite, and fluconazole, a widely used triazole antifungal. While fluconazole is a cornerstone of antifungal therapy, this compound represents a potential, albeit less studied, alternative with a distinct mode of action.

Executive Summary

This guide delves into a head-to-head comparison of this compound and fluconazole, focusing on their mechanisms of action, antifungal spectrum, and available quantitative data. Fluconazole, an inhibitor of ergosterol biosynthesis, has a well-defined and broad spectrum of activity against many clinically relevant yeasts. In contrast, this compound, an inhibitor of the mitochondrial electron transport chain, is reported to have broad-spectrum activity against yeasts and molds, though specific quantitative data remains scarce in publicly available literature. This comparison aims to highlight the potential of this compound as a lead compound for future antifungal development while providing a clear benchmark against a current clinical standard.

Data Presentation: A Comparative Overview

Due to the limited availability of specific quantitative data for this compound in the public domain, a direct, comprehensive comparison of Minimum Inhibitory Concentrations (MICs) across a wide range of fungal species is challenging. The following tables summarize the known characteristics and available data for both compounds.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundFluconazole
Class PolyketideTriazole
Source Myxobacterium Chondromyces crocatusSynthetic
Mechanism of Action Inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex)[1]Inhibition of lanosterol 14-α-demethylase, a key enzyme in ergosterol biosynthesis[2][3][4]
Primary Target Mitochondrial respirationFungal cell membrane integrity
Effect Fungicidal/Fungistatic (presumed)Primarily fungistatic

Table 2: Antifungal Spectrum

Fungal GroupThis compoundFluconazole
Yeasts (e.g., Candida spp., Cryptococcus spp.) Reported activity against a wide spectrum of yeastsBroad-spectrum activity against many Candida species and Cryptococcus neoformans[5][6][7]
Molds (e.g., Aspergillus spp.) Reported activity against a wide spectrum of moldsLimited activity against most molds, including Aspergillus species[8]

Table 3: Available Quantitative Antifungal Activity Data (MIC in µg/mL)

OrganismThis compound (MIC)Fluconazole (MIC Range)
Candida albicansData not available0.25 - >64
Aspergillus fumigatusData not available16 - >64
Cryptococcus neoformansData not available0.125 - 64[5][6][7]

Note: The MIC values for fluconazole can vary significantly depending on the specific isolate and the presence of resistance mechanisms.

Table 4: Cytotoxicity Data

Cell LineThis compound (IC50)Fluconazole (IC50)
Mammalian cell linesReported to be highly cytotoxic[1] (Specific IC50 values not readily available)Generally low cytotoxicity

Experimental Protocols

The determination of antifungal activity is crucial for the evaluation of new compounds. Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) are widely accepted.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation: A stock solution of the antifungal agent (this compound or fluconazole) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition for azoles like fluconazole) compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Protocol:

  • MIC Determination: The MIC is first determined as described above.

  • Subculturing: Aliquots from the wells of the microtiter plate showing no visible growth are subcultured onto agar plates that do not contain the antifungal agent.

  • Incubation: The agar plates are incubated at 35°C for a period sufficient to allow for the growth of any surviving fungi (typically 24-48 hours).

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates, representing a 99.9% killing of the original inoculum.

Mandatory Visualizations

Signaling Pathways

Fluconazole_Mechanism Fluconazole Fluconazole 14-alpha-demethylase 14-alpha-demethylase Fluconazole->14-alpha-demethylase Inhibits

Crocacin_C_Mechanism Crocacin_C Crocacin_C Complex_III Complex_III Crocacin_C->Complex_III Inhibits Electron Flow

Experimental Workflow

Antifungal_Testing_Workflow Start Start Fungal_Isolate Fungal Isolate Start->Fungal_Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Isolate->Inoculum_Prep Microtiter_Plate Inoculation of Microtiter Plate Inoculum_Prep->Microtiter_Plate Serial_Dilution Serial Dilution of Antifungal Agent Serial_Dilution->Microtiter_Plate Incubation Incubation (35°C, 24-48h) Microtiter_Plate->Incubation MIC_Reading MIC Reading (Visual/Spectrophotometric) Incubation->MIC_Reading MFC_Plating Subculture for MFC MIC_Reading->MFC_Plating MFC_Incubation Incubation (35°C, 24-48h) MFC_Plating->MFC_Incubation MFC_Reading MFC Reading MFC_Incubation->MFC_Reading End End MFC_Reading->End

References

A Comparative Analysis of the Cytotoxic Properties of Crocacin C and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic characteristics of Crocacin C, a myxobacterial metabolite, and Doxorubicin, a well-established chemotherapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a comparative overview of their mechanisms of action, cytotoxic potency, and the experimental methodologies used for their evaluation.

Introduction

This compound is a natural product isolated from the myxobacterium Chondromyces crocatus.[1] It is recognized as a potent antifungal and cytotoxic agent.[2] Doxorubicin, an anthracycline antibiotic, is a widely used and extensively studied chemotherapy drug effective against a broad spectrum of cancers.[3][4] This guide aims to juxtapose these two compounds, shedding light on their distinct cytotoxic profiles.

Mechanism of Action

The cytotoxic effects of this compound and Doxorubicin stem from fundamentally different molecular interactions.

This compound acts as a specific inhibitor of the mitochondrial electron transport chain. It targets the bc1-segment, also known as Complex III, thereby disrupting cellular respiration and leading to a bioenergetic crisis within the cell.[1] This targeted mitochondrial toxicity is the primary mechanism driving its cytotoxic and antifungal properties.

Doxorubicin exhibits a multi-faceted mechanism of action.[4][5][6] Its primary modes of inducing cell death include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.[4][6]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils. This leads to the accumulation of DNA double-strand breaks.[5][7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[4][6]

Signaling_Pathways cluster_CrocacinC This compound Pathway cluster_Doxorubicin Doxorubicin Pathways Crocacin_C This compound Mitochondria Mitochondria Crocacin_C->Mitochondria Complex_III Complex III (bc1-segment) Crocacin_C->Complex_III Inhibits ETC_disruption Electron Transport Chain Disruption Complex_III->ETC_disruption ATP_depletion ATP Depletion ETC_disruption->ATP_depletion Cell_Death_C Cell Death ATP_depletion->Cell_Death_C Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Intercalation DNA Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Oxidative_Stress->DNA_Damage Cell_Death_D Cell Death DNA_Damage->Cell_Death_D

Caption: Mechanisms of action for this compound and Doxorubicin.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's cytotoxic potency. Below is a summary of available IC50 values for Doxorubicin across various human cancer cell lines.

Doxorubicin
Cell Line Cancer Type IC50 (µM)
HepG2Hepatocellular Carcinoma12.2[3]
Huh7Hepatocellular Carcinoma> 20[3]
UMUC-3Bladder Cancer5.1[3]
VMCUB-1Bladder Cancer> 20[3]
TCCSUPBladder Cancer12.6[3]
BFTC-905Bladder Cancer2.3[3]
A549Lung Cancer> 20[3]
HeLaCervical Cancer2.9[3]
MCF-7Breast Cancer2.5[3]
M21Skin Melanoma2.8[3]
AMJ13Breast Cancer223.6 µg/ml*[8]

*Note: The IC50 value for AMJ13 was reported in µg/ml.

Experimental Protocols

The following provides a generalized protocol for determining cytotoxicity using the MTT assay, a common method for evaluating the cytotoxic effects of compounds like Doxorubicin. A similar protocol could be adapted for the evaluation of this compound.

MTT Cytotoxicity Assay

Experimental_Workflow start Start cell_seeding Seed cells in 96-well plate (e.g., 1x10^4 cells/well) start->cell_seeding incubation_24h Incubate for 24h at 37°C, 5% CO2 cell_seeding->incubation_24h treatment Treat cells with varying concentrations of test compound (and controls) incubation_24h->treatment incubation_treatment Incubate for a specified period (e.g., 24h, 48h, 72h) treatment->incubation_treatment add_mtt Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt Incubate for 1.5-4h to allow formazan crystal formation add_mtt->incubation_mtt solubilize Remove medium and add DMSO to solubilize formazan crystals incubation_mtt->solubilize measure_absorbance Measure absorbance at ~570nm using a microplate reader solubilize->measure_absorbance calculate_ic50 Calculate cell viability and IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8][9]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Doxorubicin or this compound). Control wells with untreated cells and vehicle controls are also included.[3]

  • Incubation: The plates are incubated for a defined period, typically ranging from 24 to 72 hours, to allow the compound to exert its cytotoxic effects.[3][8]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8][9]

  • Formazan Formation: The plates are incubated for an additional 1.5 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[8][9]

  • Solubilization: The medium containing MTT is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound and Doxorubicin represent two distinct classes of cytotoxic agents with different molecular targets and mechanisms of action. Doxorubicin's broad-spectrum activity is a result of its multiple effects on DNA and cellular redox status. In contrast, this compound's cytotoxicity is derived from its specific inhibition of mitochondrial respiration.

While Doxorubicin's cytotoxic potency has been extensively quantified across a wide range of cancer cell lines, there is a notable lack of publicly available quantitative data for this compound. Further in-depth studies are necessary to determine the specific IC50 values of this compound against various cancer cell lines to fully assess its potential as a therapeutic agent and to enable a more direct comparison with established chemotherapeutics like Doxorubicin. This guide serves as a foundational resource for understanding the current knowledge of these two compounds and highlights areas for future investigation.

References

Comparative Analysis of Crocacin C Binding to the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Crocacin C and its analogues' binding to the cytochrome bc1 complex (also known as complex III), a critical enzyme in the mitochondrial electron transport chain. The content herein is supported by experimental data to offer an objective comparison with other known bc1 complex inhibitors, aiding in research and drug development efforts targeting this essential enzyme.

Introduction to the Cytochrome bc1 Complex and its Inhibitors

The cytochrome bc1 complex is a multi-subunit transmembrane protein that plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c.[1] This process is coupled to the translocation of protons across the inner mitochondrial membrane, establishing a proton motive force that drives ATP synthesis.[2] The catalytic core of the bc1 complex consists of three main subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein.[3]

The bc1 complex has two key inhibitor binding sites: the ubiquinol oxidation site (Qo or Qp) located on the positive side of the inner mitochondrial membrane, and the ubiquinone reduction site (Qi or Qn) on the negative (matrix) side.[3] Inhibitors targeting these sites disrupt the electron flow, leading to the inhibition of cellular respiration and, consequently, cell death. This makes the bc1 complex a validated target for antifungal and antimalarial drugs.[4]

This compound, a natural product isolated from myxobacteria, is known to be an inhibitor of the bc1 complex.[5] This guide will delve into the specifics of its interaction and compare it with other well-characterized inhibitors.

Quantitative Comparison of bc1 Complex Inhibitors

The inhibitory potency of various compounds against the bc1 complex is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Crocacin analogues and other notable bc1 complex inhibitors, primarily from studies on beef heart mitochondrial NADH oxidase activity.

InhibitorTarget SiteIC50 (nM) against Beef Heart Mitochondrial NADH OxidaseSource(s)
Crocacin Analogue 84 Qo1.5[4]
Crocacin Analogue 85 Qo2.3[4]
Crocacin Analogue 86 Qo3.1[4]
Crocacin Analogue 87 Qo0.9[4]
Stigmatellin AQo~1-2[4]
MyxothiazolQo~1-5
AzoxystrobinQo~5-10
Antimycin AQi~0.5-2

Note: The IC50 values can vary depending on the specific experimental conditions, such as the source of the mitochondria and the assay methodology. The data for Crocacin analogues are from a study where the side chains were modified to improve stability.[4]

Binding Mechanism of this compound

Structural and modeling studies suggest that crocacins bind to the Qo site of the bc1 complex.[4] The proposed binding mode of crocacins combines features of two other well-known Qo site inhibitors: stigmatellin A and strobilurins.[4] An iodinated analogue of Crocacin D has been shown to fix the conformation of the Rieske iron-sulfur protein in a position that blocks electron transfer, a characteristic of some Qo site inhibitors.

The unique binding mode of crocacins may explain the observed lack of cross-resistance with strobilurin-based fungicides, which also target the Qo site.[4] This suggests that this compound and its analogues could be effective against pathogens that have developed resistance to existing strobilurin drugs.

Experimental Protocols

Inhibition of NADH Oxidase Activity in Beef Heart Submitochondrial Particles

This protocol is a standard method for determining the inhibitory activity of compounds against the bc1 complex by measuring the overall activity of the electron transport chain from NADH to oxygen.

1. Preparation of Submitochondrial Particles (SMPs):

  • Isolate mitochondria from fresh beef heart tissue by differential centrifugation.

  • Prepare SMPs by sonication of the isolated mitochondria in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Centrifuge the sonicate at a low speed to remove unbroken mitochondria and debris.

  • Pellet the SMPs by high-speed ultracentrifugation and resuspend them in the assay buffer.

  • Determine the protein concentration of the SMP suspension using a standard method like the Bradford or BCA assay.

2. NADH Oxidase Assay:

  • The assay is performed in a temperature-controlled spectrophotometer at 30°C.

  • The reaction mixture (e.g., in a 1 ml cuvette) contains:

    • 50 mM potassium phosphate buffer, pH 7.4

    • 1 mM EDTA

    • ~50-100 µg/ml of SMPs

    • The test inhibitor (this compound or other compounds) at various concentrations (typically dissolved in DMSO or ethanol, with the final solvent concentration kept below 1%).

  • Pre-incubate the mixture for a few minutes at 30°C.

  • Initiate the reaction by adding NADH to a final concentration of 150-200 µM.

3. Data Acquisition and Analysis:

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time (ε = 6.22 mM⁻¹cm⁻¹).

  • Calculate the rate of NADH oxidation for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Inhibition

The following diagrams illustrate the electron flow through the bc1 complex (Q-cycle) and the points of inhibition by different classes of compounds.

Q_Cycle cluster_membrane Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (IMS) cluster_Matrix Mitochondrial Matrix cluster_inhibitors Inhibitors Qo Qo Site (Ubiquinol Oxidation) bL Heme bL Qo->bL e- ISP Rieske Fe-S Qo->ISP e- Protons_out 4H+ Qo->Protons_out 2H+ Q_pool Q Pool Qo->Q_pool Ubiquinone Qi Qi Site (Ubiquinone Reduction) Protons_in 2H+ Qi->Protons_in 2H+ Qi->Q_pool Ubiquinone bH Heme bH bL->bH bH->Qi e- CytC1 Cytochrome c1 ISP->CytC1 e- CytC Cytochrome c CytC1->CytC e- QH2_pool QH2 Pool QH2_pool->Qo Ubiquinol Q_pool->Qi Crocacin This compound (Stigmatellin, Myxothiazol) Crocacin->Qo Antimycin Antimycin A Antimycin->Qi

Caption: The Q-cycle electron transport pathway and sites of inhibition.

Experimental Workflow

The workflow for assessing the inhibitory activity of a compound on the bc1 complex is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay NADH Oxidase Assay cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria (Beef Heart) SMP_Prep Prepare Submitochondrial Particles (SMPs) Mito_Isolation->SMP_Prep Protein_Assay Determine Protein Concentration SMP_Prep->Protein_Assay Assay_Setup Prepare Reaction Mixture (Buffer, SMPs, Inhibitor) Protein_Assay->Assay_Setup Incubation Pre-incubate at 30°C Assay_Setup->Incubation Reaction_Start Initiate with NADH Incubation->Reaction_Start Spectro Monitor Absorbance at 340 nm Reaction_Start->Spectro Calc_Rate Calculate Rate of NADH Oxidation Spectro->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data IC50_Det Determine IC50 Value Plot_Data->IC50_Det

Caption: Workflow for determining the IC50 of bc1 complex inhibitors.

Downstream Effects of bc1 Complex Inhibition

Inhibition of the bc1 complex has significant downstream consequences for cellular metabolism and signaling.

Downstream_Effects Inhibition bc1 Complex Inhibition (e.g., by this compound) ETC_Block Blocked Electron Transport Inhibition->ETC_Block Proton_Pumping Decreased Proton Pumping ETC_Block->Proton_Pumping ROS_Prod Increased Reactive Oxygen Species (ROS) Production ETC_Block->ROS_Prod MMP_Collapse Mitochondrial Membrane Potential Collapse Proton_Pumping->MMP_Collapse ATP_Synth Reduced ATP Synthesis MMP_Collapse->ATP_Synth Apoptosis Apoptosis ATP_Synth->Apoptosis Energy Crisis Ox_Stress Oxidative Stress ROS_Prod->Ox_Stress Ox_Stress->Apoptosis

Caption: Key downstream effects of inhibiting the bc1 complex.

References

A Comparative Guide to the Efficacy of Crocacin C and Alternative Cytochrome bc1 Complex Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of Crocacin C, a potent natural product, and other therapeutic agents that target the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. While specific quantitative efficacy data for this compound is limited in publicly available literature, this document outlines its mechanism of action and compares its potential with established alternatives for which experimental data is more readily accessible.

Introduction to this compound

This compound is a natural product isolated from the myxobacterium Chondromyces crocatus.[1] It belongs to a class of potent antifungal and cytotoxic compounds.[2] The primary mechanism of action for this compound is the inhibition of the cytochrome bc1 complex, a critical enzyme in the electron transport chain responsible for ATP production.[1] By disrupting this pathway, this compound effectively halts cellular energy production, leading to cell death. This mode of action makes it a subject of interest for its potential as an antifungal, antibacterial, and cytotoxic agent.[1][3]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane. This creates a proton gradient that drives ATP synthesis. Inhibitors of this complex, like this compound, can bind to two main sites: the Qo site (ubiquinol oxidation) or the Qi site (ubiquinone reduction).[4] This inhibition disrupts the electron flow, collapses the mitochondrial membrane potential, and ultimately leads to cellular demise.[5][6]

cluster_0 Mitochondrial Inner Membrane cluster_1 Inhibition cluster_2 Downstream Effects UQH2 Ubiquinol (UQH2) bc1 Cytochrome bc1 Complex (Complex III) UQH2->bc1 e- CytC Cytochrome c bc1->CytC e- UQ Ubiquinone (UQ) bc1->UQ ATP ATP Production (via Complex V) CytC->ATP Drives CrocacinC This compound & Alternatives CrocacinC->bc1 Apoptosis Cell Death ATP->Apoptosis Inhibition leads to

Figure 1: Simplified signaling pathway of the cytochrome bc1 complex and its inhibition.

Comparative Efficacy Data

Table 1: In Vitro Efficacy of Cytochrome bc1 Inhibitors (Antifungal)

CompoundFungal SpeciesIC50/MICReference
Arylamidine T-2307Candida spp.MIC: 0.00025 - 0.0039 µg/mL[7]
p-Chlorophenyl derivative 20Various plant pathogensMIC: 16 - 64 µg/L[5]
AzoxystrobinD. oryzaeEC50: 3.42 ± 0.03 µg/mL[5]
MyxothiazolVarious fungiVaries[4]
StigmatellinVarious fungiVaries[4]

Table 2: In Vitro Efficacy of Cytochrome bc1 Inhibitors (Other Pathogens)

CompoundOrganismIC50/MICReference
AtovaquonePlasmodium falciparumVaries[6]
Q203 (Telacebec)Mycobacterium tuberculosisVaries[8]
JNJ-2901M. tuberculosis H37Rv-ΔcydABMIC50: 2.5 ± 0.1 nM[8]

Note on In Vivo Data: Comprehensive in vivo efficacy studies for this compound were not identified in the surveyed literature. The development of in vivo models for novel cytochrome bc1 inhibitors is crucial to determine their therapeutic potential, pharmacokinetics, and safety profiles. For instance, the antifungal agent T-2307 has shown efficacy in animal models of candidiasis.

Experimental Protocols

The following are generalized methodologies for assessing the in vitro efficacy of cytochrome bc1 inhibitors.

Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of the isolated cytochrome bc1 complex and its inhibition by a test compound.

  • Principle: The activity of the cytochrome bc1 complex is determined by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at a specific wavelength (e.g., 550 nm).

  • Procedure:

    • Isolate the cytochrome bc1 complex from a source organism (e.g., bovine heart mitochondria, yeast, or bacteria).[3]

    • Prepare a reaction mixture containing a suitable buffer, a known concentration of cytochrome c, and the substrate ubiquinol (e.g., Q₀C₁₀BrH₂).[3]

    • Pre-incubate the isolated enzyme with various concentrations of the inhibitor (e.g., this compound) for a defined period.[3]

    • Initiate the reaction by adding the ubiquinol substrate.

    • Monitor the reduction of cytochrome c spectrophotometrically over time.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor, which is the concentration required to inhibit 50% of the enzyme's activity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

  • Procedure:

    • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus).

    • Incubate the plate under appropriate conditions (e.g., temperature, time).

    • After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9]

cluster_0 In Vitro Workflow cluster_1 Cell-Based Workflow A Isolate Cytochrome bc1 Complex B Prepare Reaction Mixture A->B C Add Inhibitor (this compound) B->C D Measure Enzyme Activity C->D E Calculate IC50 D->E F Prepare Serial Dilutions of Inhibitor G Inoculate with Microorganism F->G H Incubate G->H I Assess Growth Inhibition H->I J Determine MIC I->J

Figure 2: General experimental workflows for in vitro efficacy testing.

Conclusion

This compound represents a promising natural product with a validated and potent mechanism of action against the cytochrome bc1 complex. While direct comparative data on its efficacy is currently sparse in the literature, its classification as a cytochrome bc1 inhibitor places it among a class of compounds with proven therapeutic success. The provided data on alternative agents and the outlined experimental protocols offer a framework for future research and development of this compound and other novel inhibitors targeting this essential cellular pathway. Further studies are warranted to quantify the in vitro and in vivo efficacy of this compound to fully understand its therapeutic potential.

References

Benchmarking Crocacin C: A Comparative Guide to Natural Product Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Natural products represent a rich source of chemical diversity for drug discovery. This guide provides a comparative analysis of Crocacin C, a myxobacterial metabolite, against established natural product-derived and conventional antifungal drugs. The objective is to benchmark its potential by examining its mechanism of action, available efficacy data, and the experimental protocols used for evaluation.

Comparative Analysis of Antifungal Agents

This section details the mechanisms of action and, where available, the in vitro efficacy of this compound and selected comparator antifungal agents.

Table 1: Mechanism of Action of Selected Antifungal Agents

Antifungal AgentClassPrimary Mechanism of Action
This compound Polyene (non-macrolide)Inhibition of the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex), disrupting ATP synthesis.[1]
Amphotericin B Polyene (macrolide)Binds to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and cell death.[2][3]
Caspofungin EchinocandinInhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[4]
Griseofulvin BenzofuranDisrupts fungal mitosis by binding to tubulin and interfering with microtubule function.[5]

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Quantitative MIC data for this compound against a broad range of fungal pathogens is not extensively available in publicly accessible peer-reviewed literature. The compound is noted to have a wide spectrum of activity against yeasts and molds[1]. For comparison, typical MIC ranges for established antifungal agents against common fungal pathogens are provided below. It is important to note that MIC values can vary significantly based on the fungal species, isolate, and the specific methodology used.

Fungal SpeciesThis compound (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)Griseofulvin (µg/mL)
Candida albicansData not available0.125 - 2.00.015 - 2.0Not typically active
Aspergillus fumigatusData not available0.25 - 4.00.015 - >8.0Not typically active
Trichophyton rubrumData not availableNot typically testedNot typically active0.1 - 12.5
Cryptococcus neoformansData not available0.125 - 1.0>16.0Not typically active

Note: The MIC values presented are compiled from various sources and are intended to be representative. Direct comparative studies of this compound against these agents using standardized methods are needed for a definitive assessment.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal activity. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for benchmarking new antifungal compounds like this compound.

Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.Def 7.3.2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

a. Inoculum Preparation:

  • Yeast isolates are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours.

  • Colonies are suspended in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The suspension is further diluted in RPMI-1640 medium (buffered with MOPS) to the final required inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

b. Assay Procedure:

  • The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with the prepared yeast suspension.

  • A growth control (no antifungal agent) and a sterility control (no inoculum) are included.

  • The plate is incubated at 35°C for 24-48 hours.

c. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint is determined visually or spectrophotometrically.

Broth Microdilution Method for Filamentous Fungi (Molds) (CLSI M38-A2 / EUCAST E.Def 9.3.2)

This method is adapted for determining the MIC of antifungal agents against molds.

a. Inoculum Preparation:

  • Molds are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.

  • Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

  • The resulting suspension is filtered to remove hyphal fragments, and the conidia are counted using a hemocytometer to prepare a standardized inoculum in RPMI-1640 medium (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

b. Assay Procedure:

  • The procedure for serial dilution and inoculation is similar to that for yeasts.

  • Plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.

c. Interpretation of Results:

  • For most antifungal agents, the MIC is the lowest concentration that shows complete inhibition of growth. For echinocandins like Caspofungin, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the filamentous growth in the control well.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the cellular targets and mechanisms of the compared antifungal agents.

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Agents cell_wall Cell Wall (β-glucan, Chitin) cell_membrane Cell Membrane (Ergosterol) mitochondrion Mitochondrion nucleus Nucleus microtubules Microtubules Crocacin_C This compound Crocacin_C->mitochondrion Inhibits Complex III Amphotericin_B Amphotericin B Amphotericin_B->cell_membrane Binds to Ergosterol, forms pores Caspofungin Caspofungin Caspofungin->cell_wall Inhibits β-glucan synthase Griseofulvin Griseofulvin Griseofulvin->microtubules Disrupts mitosis

Caption: Mechanisms of action of this compound and comparator antifungal agents.

Experimental Workflow for Antifungal Susceptibility Testing

The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep plate_setup 96-Well Plate Inoculation inoculum_prep->plate_setup antifungal_prep Antifungal Stock and Dilutions antifungal_prep->plate_setup incubation Incubation (35°C) plate_setup->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic MIC Determination read_results->determine_mic

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Conclusion

This compound, with its distinct mechanism of targeting the mitochondrial respiratory chain, presents a potentially valuable addition to the antifungal pipeline, particularly as resistance to existing drug classes grows. While its broad-spectrum activity is promising, a comprehensive evaluation of its potency against a wide array of clinically relevant fungal isolates through standardized susceptibility testing is a critical next step. The experimental protocols outlined in this guide provide a framework for such an evaluation, which would enable a more direct and quantitative comparison with established antifungal agents. Further research into the pharmacokinetics, pharmacodynamics, and potential for synergy with other antifungals will be essential to fully elucidate the therapeutic potential of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.